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Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- Documentation Hub

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  • Product: Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro-
  • CAS: 93213-80-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4,5-Dichloro-2-nitrobenzyl Bromide: Molecular Characteristics, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of 4,5-dichloro-2-nitrobenzyl bromide, a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. We will de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4,5-dichloro-2-nitrobenzyl bromide, a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. We will delve into its detailed molecular structure and the precise calculation of its molecular weight. The guide will further explore its anticipated reactivity, potential synthetic pathways, and its utility as a versatile chemical intermediate. Emphasis is placed on its role as a protecting group and a building block in the synthesis of complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights into its practical applications and essential safety protocols.

Core Molecular Attributes

Molecular Structure

4,5-dichloro-2-nitrobenzyl bromide is a substituted toluene derivative. The core structure consists of a benzene ring substituted at specific positions, fundamentally influencing its chemical reactivity. The key structural features are:

  • A benzyl bromide moiety (-CH₂Br) at position 1. This group is a potent electrophile, making the compound an excellent alkylating agent.

  • A nitro group (-NO₂) at position 2. The strong electron-withdrawing nature of the nitro group significantly impacts the electronic properties of the aromatic ring.

  • Two chlorine atoms (-Cl) at positions 4 and 5. These halogens also act as electron-withdrawing groups and contribute to the overall lipophilicity and molecular weight of the compound.

The systematic IUPAC name for this compound is 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene .

Below is a two-dimensional representation of the molecular structure, generated using the DOT language.

Caption: 2D structure of 4,5-dichloro-2-nitrobenzyl bromide.

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions. It is determined by summing the atomic weights of all constituent atoms in its molecular formula.

Molecular Formula: C₇H₄BrCl₂NO₂

The calculation of the molecular weight is detailed in the table below.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC712.01184.077
HydrogenH41.0084.032
BromineBr179.90479.904
ChlorineCl235.45370.906
NitrogenN114.00714.007
OxygenO215.99931.998
Total 284.924

The calculated molecular weight of 4,5-dichloro-2-nitrobenzyl bromide is 284.92 g/mol . This value is essential for accurate experimental design and quantitative analysis.

Synthesis and Reactivity

Proposed Synthetic Workflow

The synthesis would likely proceed via a free-radical chain reaction, initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), similar to the synthesis of related nitrobenzyl bromides.[3]

G start 4,5-Dichloro-2-nitrotoluene (Starting Material) reaction Radical Bromination start->reaction reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄) reagents->reaction product 4,5-Dichloro-2-nitrobenzyl Bromide (Crude Product) reaction->product purification Purification product->purification final_product Pure Product purification->final_product G start Molecule with Functional Group (e.g., -OH, -NH₂) protect Protection Step start->protect protected_mol Protected Molecule protect->protected_mol reagents 4,5-Dichloro-2-nitrobenzyl Bromide Base reagents->protect synthesis Further Synthetic Steps protected_mol->synthesis deprotect Deprotection synthesis->deprotect final_mol Deprotected Molecule deprotect->final_mol uv UV Light (hν) uv->deprotect

Caption: Workflow for a photolabile protecting group.

Safety, Handling, and Storage

As with related nitrobenzyl halides, 4,5-dichloro-2-nitrobenzyl bromide is expected to be a hazardous substance and must be handled with appropriate precautions. [4]

  • Hazards: This compound is likely to be harmful if swallowed, inhaled, or in contact with skin. It is also expected to cause severe skin burns and eye damage. [4][5]As a benzylic bromide, it is a lachrymator (a substance that irritates the eyes and causes tears). [4]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [6]All handling should be performed in a well-ventilated fume hood. * First Aid:

    • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [6] * If inhaled: Move the person to fresh air and keep them comfortable for breathing. [4] * If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]It should be stored away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines. [4]

Conclusion

4,5-dichloro-2-nitrobenzyl bromide is a highly functionalized and reactive organic compound with significant potential for application in research and development, particularly within the pharmaceutical industry. Its utility as a synthetic intermediate and a photolabile protecting group makes it a valuable tool for organic chemists. A thorough understanding of its molecular properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

  • Tokyo Chemical Industry. (2025, November 19). Safety Data Sheet.
  • TCI Chemicals. (2025, November 26). Safety Data Sheet.
  • Fisher Scientific. (2010, October 22). Safety Data Sheet.
  • Ketone Pharma. (2024, August 27). Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide.
  • Chem-Impex. 4-Nitrobenzyl bromide.
  • GTI Laboratory Supplies. Safety Data Sheet.
  • PubChem. CID 158854543 | C12H6Cl4N2O4.
  • Organic Syntheses Procedure. p-NITROBENZYL BROMIDE.
  • Sigma-Aldrich. 4,5-Dimethoxy-2-nitrobenzyl bromide 97.
  • ChemicalBook. 2-Nitrobenzyl bromide synthesis.
  • PubChem. 2-Bromo-5-chloro-4-nitrobenzyl bromide | C7H4Br2ClNO2 | CID 97890598.
  • Lab Supplies. 4,5-Dimethoxy-2-nitrobenzyl bromide, 97%.
  • Santa Cruz Biotechnology. 4-Nitrobenzyl bromide | CAS 100-11-8.
  • SpectraBase. 4,5-Dimethoxy-2-nitrobenzyl bromide.
  • PharmaCompass.com. 4-nitro benzyl bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • ChemicalBook. 4-Chloro-2-nitrobenzyl bromide | 52311-59-8.
  • PrepChem.com. Preparation of 4-nitrobenzyl bromide.
  • Google Patents. WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.
  • PubChem. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011.
  • Thermo Fisher Scientific. 2-Nitrobenzyl bromide, 98+%.
  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • National Institute of Standards and Technology. 2-Nitrobenzyl bromide - the NIST WebBook.
  • MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

Sources

Exploratory

Literature review of 4,5-dichloro-2-nitrobenzyl bromide derivatives

Technical Whitepaper: The Synthetic and Functional Utility of 4,5-Dichloro-2-nitrobenzyl Bromide (DCNB) Derivatives Executive Summary 4,5-Dichloro-2-nitrobenzyl bromide (DCNB) represents a specialized scaffold in the fam...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Synthetic and Functional Utility of 4,5-Dichloro-2-nitrobenzyl Bromide (DCNB) Derivatives

Executive Summary

4,5-Dichloro-2-nitrobenzyl bromide (DCNB) represents a specialized scaffold in the family of ortho-nitrobenzyl photocleavable protecting groups ("caging groups"). While the 4,5-dimethoxy analog (DMNB) is ubiquitous for its high quantum yield, the DCNB variant offers distinct physicochemical properties—specifically enhanced lipophilicity and altered electrophilicity due to the electron-withdrawing chlorine substituents. This guide details the synthesis, photochemical mechanism, and application of DCNB as a site-specific alkylating agent for proteomic profiling and spatial drug delivery.

Part 1: Chemical Architecture & Synthesis

The Synthetic Logic

The synthesis of DCNB relies on the radical halogenation of the benzylic carbon. Unlike standard benzyl bromides, the presence of the ortho-nitro group and two chlorine atoms on the ring deactivates the system, requiring precise control over radical initiation to prevent over-bromination or degradation.

The industry-standard approach utilizes Wohl-Ziegler bromination , employing N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.

Validated Synthesis Protocol

Objective: Synthesis of 4,5-dichloro-2-nitrobenzyl bromide from 4,5-dichloro-2-nitrotoluene.

Reagents:

  • Precursor: 4,5-Dichloro-2-nitrotoluene (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide

  • Solvent: Anhydrous Carbon Tetrachloride (

    
    ) or Trifluorotoluene (greener alternative)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 4,5-dichloro-2-nitrotoluene in the chosen solvent (0.2 M concentration) in a flame-dried round-bottom flask.

  • Activation: Add NBS and the radical initiator (AIBN).

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert argon atmosphere.
    
    • Critical Checkpoint: The reaction is driven by light or heat.[1] If using a thermal initiator, ensure steady reflux. The succinimide byproduct will float to the top (in

      
      ).
      
  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The benzylic bromide typically runs slightly lower than the toluene precursor.

  • Purification:

    • Cool to

      
       to precipitate succinimide completely. Filter.
      
    • Evaporate solvent in vacuo.[1]

    • Recrystallize from cyclohexane or ethanol/water to yield pale yellow needles.

Data Summary: Physical Properties

Property Value Note
Molecular Weight 284.92 g/mol
Melting Point 98–102 °C Sharp mp indicates high purity
Appearance Pale yellow solid Darkens upon light exposure

| Solubility | DCM, DMSO, DMF | Hydrolyzes slowly in water |

Part 2: Photochemical Mechanism (The "Caging" Effect)

Mechanistic Insight

DCNB functions as a "caged" reagent. The biological activity of a substrate (e.g., a phosphate, carboxylate, or cysteine thiol) is masked by alkylation with DCNB. Upon irradiation with UV light (


 nm), the molecule undergoes an intramolecular rearrangement known as the Norrish Type II reaction .

The Chlorine Effect: The 4,5-dichloro substitution exerts a strong electron-withdrawing effect (


) on the benzene ring. This increases the acidity of the benzylic protons relative to the unsubstituted parent, potentially accelerating the initial proton abstraction step during photolysis, though it may also shift the absorption maximum (

) slightly, altering the quantum yield compared to alkoxy-substituted variants.
Visualization: Photolysis Pathway

The following diagram illustrates the photon-driven rearrangement of a DCNB-protected substrate (


) releasing the free substrate and the nitroso-benzaldehyde byproduct.

PhotolysisMechanism Figure 1: Norrish Type II Photochemical Uncaging Mechanism of DCNB Derivatives Substrate DCNB-Caged Substrate (Inactive) ExcitedState Excited Nitro Species (Diradical) Substrate->ExcitedState hv (365 nm) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro H-Abstraction Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Rearrangement Products Released Substrate (H-X) + 4,5-Dichloro-2-nitrosobenzaldehyde Hemiacetal->Products Hydrolysis

Part 3: Proteomic Profiling & Cysteine Alkylation

Functional Utility

Beyond simple caging, DCNB is a potent electrophile used to map reactive cysteine residues in proteins. The benzylic bromide reacts rapidly with thiols (


) via an 

mechanism.
  • Why DCNB? The resulting thioether is photolabile. This allows researchers to "tag" a cysteine, purify the protein, and then "release" the native cysteine (or a modified fragment) using light, enabling temporal control over protein function.

Experimental Protocol: Cysteine Tagging

Reagents:

  • Target Protein/Peptide (

    
     in PBS, pH 7.4)
    
  • DCNB Stock Solution (

    
     in DMSO)
    
  • TCEP (Tris(2-carboxyethyl)phosphine) (Reducing agent)

Workflow:

  • Reduction: Incubate protein with TCEP (

    
    ) for 20 mins to reduce disulfide bonds.
    
  • Alkylation: Add DCNB (10-fold molar excess).

    • Note: Keep DMSO concentration

      
       to prevent denaturation.
      
  • Incubation: React for 60 mins at Room Temperature in the dark (foil-wrapped).

  • Quenching: Add excess DTT or

    
    -mercaptoethanol to scavenge unreacted bromide.
    
  • Analysis: Analyze via LC-MS. The mass shift for a single alkylation event with DCNB is +204.0 Da (Mass of

    
     fragment replacing H).
    
Visualization: Alkylation Workflow

CysteineTagging Figure 2: Workflow for Site-Specific Cysteine Modification using DCNB Start Protein (Free Thiols) Step1 Reduction (TCEP) Cleave Disulfides Start->Step1 Step2 Alkylation (DCNB) Dark, pH 7.4, 1h Step1->Step2 + DCNB (DMSO) Step3 Quenching (Excess DTT) Step2->Step3 Result Photocaged Protein (Inactive/Tagged) Step3->Result Uncage UV Irradiation (Restore Function) Result->Uncage Optional Step

Part 4: Safety & Handling (Lachrymator Warning)

  • Hazard Class: DCNB is a benzyl bromide derivative. It is a potent lachrymator (tear gas agent) and skin irritant.

  • Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolic KOH to hydrolyze the bromide before cleanup.

References

  • Preparation of Nitrobenzyl Bromides

    • Source: Organic Syntheses, Coll. Vol. 2, p. 443 (1943).
    • Relevance: Foundational protocol for bromination of nitrotoluenes using bromine/light or NBS.
    • URL:[Link]

  • Photolabile Masking Groups (DCNB Specifics)
  • Mechanism of Nitrobenzyl Photochemistry

    • Source: Chemical Reviews, "Photoremovable Protecting Groups in Chemistry and Biology" (2013).
    • Relevance: Defines the Norrish Type II mechanism applicable to DCNB.
    • URL:[Link]

  • Cysteine Modification Strategies

    • Source: UCL Discovery, "Novel approaches for cysteine bioconjug
    • Relevance: Validates the use of benzylic halides for thiol-specific alkyl
    • URL:[Link]

Sources

Foundational

Reactivity profile of bromomethyl group in nitro-benzene derivatives

An In-Depth Technical Guide to the Reactivity Profile of the Bromomethyl Group in Nitrobenzene Derivatives Authored by: Gemini, Senior Application Scientist Introduction Nitro-substituted benzyl bromides are a class of o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of the Bromomethyl Group in Nitrobenzene Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction

Nitro-substituted benzyl bromides are a class of organic compounds of significant interest in synthetic chemistry, particularly within the pharmaceutical and material science sectors.[1][2] Their utility stems from the benzylic bromide, a reactive functional group that serves as an excellent electrophile for nucleophilic substitution reactions, and the nitro group, a powerful electron-withdrawing substituent that modulates this reactivity.[2] This guide provides a comprehensive analysis of the reactivity profile of the bromomethyl group in nitrobenzene derivatives, focusing on the underlying electronic principles, reaction kinetics, and practical synthetic applications. We will delve into the causal relationships between the nitro group's position on the aromatic ring and the reactivity of the benzylic carbon, offering field-proven insights for researchers, scientists, and drug development professionals.

The Electronic Influence of the Nitro Group

The reactivity of the bromomethyl group in nitrobenzene derivatives is fundamentally governed by the potent electronic effects of the nitro (–NO₂) group. The nitro group is one of the strongest deactivating groups and exerts its influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R or -M).[3]

  • Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the entire ring towards electrophilic attack but, more importantly for our topic, it influences the electrophilicity of the benzylic carbon.[4]

  • Resonance Effect (-R): The nitro group can withdraw electron density from the ring via the pi (π) system. This effect is only operative when the nitro group is positioned ortho or para to the bromomethyl group, as it involves the delocalization of pi electrons across the conjugated system.[5][6]

The interplay of these effects dictates the rate of nucleophilic substitution at the benzylic carbon. For a typical Sₙ2 reaction, the rate-determining step involves the attack of a nucleophile on the electrophilic benzylic carbon.[7] Any substituent that can stabilize the electron-deficient transition state will accelerate the reaction. The electron-withdrawing nitro group helps to disperse the partial positive charge that develops on the benzylic carbon in the Sₙ2 transition state, thereby stabilizing it and increasing the reaction rate compared to unsubstituted benzyl bromide.

Positional Isomers: Ortho, Meta, and Para Reactivity

The position of the nitro group relative to the bromomethyl group is the most critical factor determining the substrate's reactivity.

  • Para-Nitrobenzyl Bromide: In the para isomer, both the -I and -R effects work in concert to withdraw electron density. The resonance effect is particularly powerful, allowing for the delocalization of the developing negative charge in the transition state onto the nitro group's oxygen atoms.[8][9] This extensive stabilization makes p-nitrobenzyl bromide significantly more reactive towards nucleophiles than unsubstituted benzyl bromide.[10][11]

  • Ortho-Nitrobenzyl Bromide: The ortho isomer experiences a similar combination of -I and -R effects to the para isomer. However, its reactivity is more complex. While electronic effects strongly activate the benzylic position, steric hindrance from the adjacent bulky nitro group can impede the approach of the nucleophile.[12] Furthermore, some studies suggest the potential for the ortho-nitro group to act as an intramolecular nucleophilic assistant, which can, under specific solvolytic conditions, lead to reactivity comparable to or even greater than the para isomer.[12][13]

  • Meta-Nitrobenzyl Bromide: In the meta position, the nitro group cannot exert its powerful -R effect on the benzylic carbon.[8][9] Reactivity is enhanced only by the weaker, distance-dependent -I effect. Consequently, m-nitrobenzyl bromide is less reactive than its ortho and para counterparts, though still generally more reactive than unsubstituted benzyl bromide.

The following diagram illustrates the resonance stabilization of the Sₙ2 transition state for the para isomer, a stabilization that is not possible for the meta isomer.

Figure 1: Resonance effects on the Sₙ2 transition state.

Nucleophilic Substitution Reactions: Mechanism and Scope

The primary reaction pathway for nitrobenzyl bromides with most nucleophiles is the bimolecular nucleophilic substitution (Sₙ2) mechanism.[14] This pathway involves a single, concerted step where the nucleophile attacks the benzylic carbon from the backside relative to the bromine leaving group.[7]

SN2_Mechanism Reactants Reactants (Nitrobenzyl Bromide + Nucleophile) TS Transition State [Nu---C---Br] complex Trigonal Bipyramidal Geometry Reactants->TS Concerted Attack & Bond Formation/Breaking Products Products (Substituted Nitrobenzyl + Br⁻) TS->Products Inversion of Stereochemistry

Figure 2: Generalized Sₙ2 reaction pathway.

A wide variety of nucleophiles can be employed, leading to a diverse range of products crucial for synthetic chemistry:

  • With Amines: Reaction with primary or secondary amines yields the corresponding nitrobenzyl-substituted amines. These reactions have been studied kinetically, confirming that aliphatic amines react much faster than aromatic amines.[10][11]

  • With Alcohols/Phenols (Williamson Ether Synthesis): In the presence of a base, alcohols and phenols are converted to their respective alkoxides/phenoxides, which then displace the bromide to form nitrobenzyl ethers.[15]

  • With Carboxylates: Carboxylate salts react readily to form nitrobenzyl esters.[16][17] This is a common method for installing a photolabile protecting group, as nitrobenzyl esters can be cleaved with UV light.

  • With Cyanide: The reaction with cyanide ions (e.g., NaCN, KCN) produces nitrobenzyl nitriles, which are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to amines.

Comparative Reactivity Data

The rate of substitution is highly dependent on the nucleophile, solvent, and the position of the nitro group. While a comprehensive database is beyond the scope of this guide, the following table summarizes representative kinetic data, illustrating the activating effect of the nitro group.

SubstrateNucleophileSolventTemp (°C)k₂ (x 10⁻⁴ L mol⁻¹ s⁻¹)Reference
Benzyl BromideN,N-DimethylanilineMethanol301.83[14]
Benzyl BromidePyridineAcetone2563.3[12]
p-Nitrobenzyl BromidePyridineAcetone252270[12]
o-Nitrobenzyl BromidePyridineAcetone251140[12]
p-Nitrobenzyl BromideThiophenoxideMethanol013,800[12]

Note: Data is compiled and adapted from multiple sources for comparative purposes. Direct comparison requires identical reaction conditions.

The data clearly shows that the presence of a nitro group in the para or ortho position dramatically increases the rate of nucleophilic substitution compared to the unsubstituted benzyl bromide.

Experimental Protocols for Kinetic Analysis

For drug development and process optimization, quantifying the reactivity of these substrates is paramount. A common method for studying the kinetics of these reactions is by monitoring the change in conductivity over time, especially when neutral reactants form ionic products.

Protocol: Kinetic Study of the Reaction of p-Nitrobenzyl Bromide with an Amine via Conductometry

This protocol provides a self-validating system for determining the second-order rate constant (k₂) of the reaction between a nitrobenzyl bromide and a neutral nucleophile like an amine.

A. Materials & Reagents:

  • p-Nitrobenzyl Bromide (Substrate)

  • Aniline or substituted aniline (Nucleophile)

  • High-purity, anhydrous solvent (e.g., Acetone, Methanol)

  • Conductivity meter with a thermostable cell

  • Thermostated water bath

  • Calibrated volumetric flasks and pipettes

  • Stopwatch

B. Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare stock solutions of the p-nitrobenzyl bromide and the amine of known concentrations in the chosen solvent. For a second-order reaction, equimolar concentrations (e.g., 0.01 M) are often used.

    • Allow the solutions to thermally equilibrate in the thermostated water bath set to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Conductivity Measurement:

    • Place the conductivity cell in a reaction vessel containing a known volume of the amine solution and allow it to equilibrate in the water bath.

    • Record the initial conductivity (C₀) of the amine solution.

  • Reaction Initiation:

    • Rapidly add an equal volume of the thermally equilibrated p-nitrobenzyl bromide solution to the reaction vessel.

    • Simultaneously start the stopwatch. Mix the solution thoroughly but briefly.

  • Data Acquisition:

    • Record the conductivity (Cₜ) of the reaction mixture at regular time intervals (e.g., every 60 seconds) for at least three reaction half-lives.

    • After the reaction has gone to completion (no further change in conductivity, typically after 24 hours or by gentle heating), record the final conductivity (C∞).

  • Data Analysis:

    • The second-order rate equation for equimolar reactants is: k₂t = 1/(a-x) - 1/a, where 'a' is the initial concentration and 'x' is the concentration of product at time 't'.

    • The concentration of the ionic product formed ('x') is proportional to the change in conductivity: x = a * (Cₜ - C₀) / (C∞ - C₀).

    • Substitute the expression for 'x' into the rate equation. A plot of (C∞ - C₀) / (C∞ - Cₜ) versus time (t) will yield a straight line.

    • The slope of this line is equal to k₂ * a. The second-order rate constant k₂ can be calculated from the slope.[14]

G cluster_prep Preparation & Equilibration cluster_run Reaction & Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solutions (Substrate & Nucleophile) B Equilibrate Solutions & Reaction Vessel in Thermostated Bath A->B C Measure Initial Conductance (C₀) of Nucleophile Solution B->C D Initiate Reaction: Mix Reactants & Start Timer C->D E Record Conductance (Cₜ) at Timed Intervals D->E F Measure Final Conductance (C∞) After Completion E->F G Calculate (C∞ - C₀) / (C∞ - Cₜ) for each time point F->G H Plot vs. Time (t) G->H I Determine Slope of Linear Fit H->I J Calculate Rate Constant k₂ = Slope / [Initial Conc.] I->J

Figure 3: Experimental workflow for kinetic analysis using conductometry.

Conclusion

The reactivity of the bromomethyl group in nitrobenzene derivatives is a well-defined yet nuanced area of organic chemistry. The powerful electron-withdrawing nature of the nitro group significantly activates the benzylic carbon toward Sₙ2 displacement reactions. This activation is most pronounced when the nitro group is in the ortho or para position, where a combination of inductive and resonance effects provides substantial stabilization to the reaction's transition state. For researchers in drug development and synthetic chemistry, a thorough understanding of these principles is not merely academic; it is essential for the rational design of synthetic pathways, the prediction of reaction outcomes, and the optimization of reaction conditions to achieve desired products efficiently and selectively.

References

  • Benchchem. (n.d.). Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
  • Wiley Online Library. (1961). Preparation of Benzyl and p-Nitrobenzyl Esters of Amino Acids. Journal of Organic Chemistry.
  • Echemi. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Organic Syntheses. (n.d.). Acetic acid, p-nitrobenzyl ester.
  • MDPI. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences.
  • J-STAGE. (n.d.). Benzyl Bromide-Amine Reaction.
  • YouTube. (2023). Why does NO2 group show its effect only at ortho- and para- positions and not at meta.
  • Sciencemadness.org. (2007). Prep of p-Nitrobenzyl Bromide & Relatives.
  • LibreTexts Chemistry. (n.d.). 3.1.3. Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis.
  • Future4200. (n.d.). SN2 Reactions of Nitranions with Benzyl Chlorides.
  • ResearchGate. (2019). (PDF) The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides.
  • National Library of Medicine. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides.
  • Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Oxford Academic. (1970). Benzyl Bromide-Amine Reaction in Nitrobenzene-Ethanol Mixtures. Bulletin of the Chemical Society of Japan.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Applications of 3-Nitrobenzyl Bromide in Material Science.
  • PharmD Guru. (n.d.). MECHANISM AND KINETICS OF SN2 REACTIONS.
  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE.
  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?.
  • YouTube. (2017). Directing Effect of the Nitro Group in EAS.
  • askIITians. (2010). Why does nitro group show -I effect having one unpaired electron?.

Sources

Exploratory

Potential biological activity of 1-(bromomethyl)-4,5-dichloro-2-nitro- precursors

Technical Guide to Biological Activity, Reactivity, and Synthetic Utility Executive Summary & Chemical Architecture 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene (CAS: 116548-02-8, often referred to as 4,5-dichloro-2-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide to Biological Activity, Reactivity, and Synthetic Utility

Executive Summary & Chemical Architecture

1-(bromomethyl)-4,5-dichloro-2-nitrobenzene (CAS: 116548-02-8, often referred to as 4,5-dichloro-2-nitrobenzyl bromide) represents a high-value electrophilic scaffold in medicinal chemistry. Unlike stable pharmacophores, this molecule acts primarily as a reactive intermediate or a covalent warhead . Its biological activity is bifurcated into two distinct modalities:

  • Direct Biological Interaction: Driven by the highly reactive bromomethyl moiety (

    
    ), acting as a potent alkylating agent against biological nucleophiles (thiols, DNA bases).
    
  • Synthetic Latency: Serving as a precursor to benzimidazole and quinoxaline heterocycles, which are privileged structures in antiviral and anticancer therapeutics.

Structural Reactivity Analysis
Functional GroupReactivity ModeBiological Consequence
Bromomethyl (

)

Electrophile
Primary Toxicity/Activity: Rapidly alkylates cysteine residues (protease inhibition) and guanine N7 (genotoxicity).
Nitro (

at C2)
Electron WithdrawingActivation: Increases the electrophilicity of the benzylic carbon. Metabolism: Reducible to amine (

) by nitroreductases (hypoxia-selective activation).
Dichloro (C4, C5) Lipophilicity/StericsADME: Enhances membrane permeability (

increase). Blocks metabolic oxidation at para-positions.

Biological Activity Profile

Direct Antimicrobial & Antifungal Activity

Research into benzyl bromide derivatives indicates significant activity against Gram-positive bacteria and fungi.[1] The mechanism is non-specific alkylation of essential bacterial enzymes.

  • Mechanism: The electrophilic carbon attacks the thiolate anion (

    
    ) of essential enzymes (e.g., cysteine proteases, synthases).
    
  • Spectrum:

    • Susceptible:Staphylococcus aureus (MRSA), Candida albicans.[2][3]

    • Resistant: Gram-negative bacteria (due to efflux pumps and outer membrane impermeability to lipophilic halides).

  • Limitation: High cytotoxicity to mammalian cells prevents systemic use of the underivatized precursor; however, it serves as a model for designing Suicide Inhibitors .

Cysteine Protease Inhibition (Covalent Warhead)

The 1-(bromomethyl)-4,5-dichloro-2-nitro- motif functions as a "suicide substrate" for cysteine proteases (e.g., Papain, Cathepsin B/L).

  • Binding Kinetics: The enzyme's active site cysteine attacks the benzylic carbon, displacing the bromide ion.

  • Irreversibility: The resulting thioether bond is stable, permanently inactivating the enzyme.

  • Significance: This reactivity is exploited in Activity-Based Protein Profiling (ABPP) probes, where the bromide is replaced by a reporter tag to map proteome reactivity.

Toxicology & Safety (Critical)

The biological activity of this precursor overlaps significantly with its toxicity profile.

  • Genotoxicity: As an alkylating agent, it is a potential mutagen (Ames positive). It can form DNA adducts leading to strand breaks.[4]

  • Sensitization: Strong skin sensitizer and lachrymator. Induces contact dermatitis via haptenization of skin proteins.

  • Hepatotoxicity: Analogous structures (dichloronitrobenzenes) show evidence of hepatocyte hypertrophy and oxidative stress induction in rodent models [1].

Synthetic Utility: The Benzimidazole Pathway

The primary "biological value" of this molecule lies in its conversion to benzimidazoles. The nitro group acts as a "masked" amine, allowing for cyclization after reaction with a nucleophile.

Mechanism of Pharmacophore Generation
  • Substitution: The

    
     reacts with an amine (primary or secondary).
    
  • Reduction: The

    
     is reduced to 
    
    
    
    (using Fe/AcOH or
    
    
    ).
  • Cyclization: Condensation with aldehydes or carboxylic acids yields the benzimidazole core.

Visualization: Reactivity & Synthesis Workflow

Biological_Pathways Precursor 1-(bromomethyl)- 4,5-dichloro-2-nitrobenzene Nucleophile Biological Nucleophile (Cys-SH / DNA-Guanine) Precursor->Nucleophile In Vivo Exposure Intermediate N-Alkylated Nitro-Intermediate Precursor->Intermediate + Amine (SN2) Alkylation SN2 Alkylation (Covalent Bond) Nucleophile->Alkylation Toxicity Enzyme Inhibition / Genotoxicity Alkylation->Toxicity Amine R-NH2 (Primary Amine) Reduction Nitro Reduction (Fe/AcOH) Intermediate->Reduction Cyclization Cyclization (Aldehyde/Acid) Reduction->Cyclization Drug Bioactive Benzimidazole (Antiviral/Anticancer) Cyclization->Drug

Caption: Bifurcated pathway showing the direct toxicological mechanism (red/yellow) versus the synthetic conversion to bioactive drugs (blue/green).

Experimental Protocols

Protocol A: Assessment of Cysteine Alkylation (In Vitro Reactivity)

Purpose: To quantify the electrophilic reactivity of the precursor against biological thiols.

Materials:

  • Test Compound: 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene (10 mM in DMSO).

  • Substrate: N-acetylcysteine (NAC) or Glutathione (GSH).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Detection: LC-MS/MS or Ellman’s Reagent (DTNB).

Methodology:

  • Preparation: Dilute NAC to 100 µM in PBS.

  • Incubation: Add Test Compound (10 µM to 100 µM) to the NAC solution. Maintain at 37°C.

  • Time-Course: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with 1% Formic Acid (for LC-MS) or immediate DTNB addition.

  • Analysis:

    • LC-MS: Monitor the disappearance of the parent mass and appearance of the NAC-Adduct mass (

      
      ).
      
    • Ellman's: Measure absorbance at 412 nm. A decrease in absorbance compared to control indicates thiol consumption (alkylation).

Validation Criteria:

  • Pseudo-first-order kinetics: Plot

    
     vs. time. A linear fit confirms 
    
    
    
    mechanism.
  • Control: Use Benzyl bromide (positive control) and Chlorobenzene (negative control).

Protocol B: Synthesis of Benzimidazole Scaffold

Purpose: To convert the reactive precursor into a stable, biologically active scaffold.

  • N-Alkylation:

    • Dissolve 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene (1 eq) in MeCN.

    • Add primary amine (1.1 eq) and

      
       (2 eq).
      
    • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc).

  • One-Pot Reduction/Cyclization:

    • Dissolve the intermediate in EtOH/Water (4:1).

    • Add Sodium Dithionite (

      
      , 3 eq) or Fe powder/NH4Cl. Reflux for 3 hours.
      
    • Alternatively: Add aldehyde (1 eq) and

      
       (oxidant) if the aldehyde carbon is required for the C2 position.
      
  • Purification:

    • Filter catalyst. Evaporate solvent. Recrystallize from EtOH.

References

  • National Toxicology Program (NTP). (2006). Carcinogenicity and chronic toxicity of 1,4-dichloro-2-nitrobenzene in rats and mice. Industrial Health.

  • RSC Advances. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry.

  • Journal of Organic Chemistry. (2020). Synthesis of benzimidazoles from o-phenylenediamines. ACS Publications.

  • Frontiers in Chemistry. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers.

  • Dove Medical Press. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides. Dove Press.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Cross-Coupling of Dichloro-Nitro Benzene Derivatives

Introduction: The Synthetic Challenge and Opportunity Dichloro-nitro benzene derivatives are highly valuable, yet challenging, building blocks in medicinal chemistry and materials science. Their utility stems from a trif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Opportunity

Dichloro-nitro benzene derivatives are highly valuable, yet challenging, building blocks in medicinal chemistry and materials science. Their utility stems from a trifunctional chemical handle: two chlorine atoms and a nitro group, offering multiple points for diversification.[1] The primary synthetic hurdle lies in achieving controlled, regioselective functionalization. The powerful electron-withdrawing nature of the nitro group significantly influences the reactivity of the C-Cl bonds, while the inherent stability of these bonds demands robust catalytic systems.[2][3][4]

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for performing palladium-catalyzed cross-coupling reactions on dichloro-nitro benzene substrates. We will delve into the causality behind experimental design, focusing on how to manipulate reaction parameters to achieve desired outcomes in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Strategic Considerations for Regioselective Cross-Coupling

Success in coupling reactions with dichloro-nitro benzenes is not merely about finding a catalyst that works; it's about understanding the interplay of electronics, sterics, and catalyst design to control which C-Cl bond reacts.

The Dual Role of the Nitro Group

The nitro group is the dominant electronic feature of the substrate. Its strong -I (inductive) and -R (resonance) effects create a highly electron-deficient aromatic ring.[2][3] This has two major consequences:

  • Activation: The electron deficiency facilitates the rate-determining oxidative addition step of the palladium catalyst to the C-Cl bond.[5] Aryl chlorides, typically less reactive than bromides or iodides, become viable substrates.[5]

  • Potential for Side Reactions: The nitro group itself can interact with low-valent transition metals, and its presence can sometimes lead to undesired side reactions or catalyst inhibition. However, modern, well-designed ligand systems largely mitigate these issues.[2][3]

Achieving Regioselectivity: A Game of Electronics and Sterics

When two chlorine atoms are present, the choice of which one reacts first is dictated by its position relative to the nitro group and other substituents.

  • Electronic Differentiation: A chlorine atom ortho or para to the nitro group is significantly more activated towards oxidative addition than one in the meta position. This is due to the strong resonance-withdrawing effect of the nitro group at the ortho and para positions, making the carbon atom more electrophilic. For a substrate like 2,4-dichloronitrobenzene, the C4-Cl bond is generally more reactive than the C2-Cl bond due to this electronic activation.

  • Steric Hindrance: The catalyst system, particularly the bulk of the phosphine ligand, must be able to physically access the C-Cl bond. A chlorine atom flanked by bulky groups will be sterically shielded, potentially directing the reaction to a less hindered, albeit less electronically activated, site.

In many common substrates, such as 1,2-dichloro-4-nitrobenzene, the C-Cl bond at the C1 position (para to the nitro group) is the most electrophilic and will typically react first in a Sonogashira coupling.[6]

G cluster_0 Regioselectivity Drivers A Dichloro-Nitro Benzene Substrate B Electronic Effects (Nitro Group Position) A->B Influences C Steric Hindrance (Ortho Substituents) A->C Influences E Site of First Cross-Coupling B->E Determines C->E Determines D Catalyst/Ligand Bulk D->E Determines G cluster_0 Catalytic Cycle Pd0 L-Pd(0) PdII_1 Ar-Pd(II)-Cl Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)-Nu PdII_1->PdII_2 Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII_2->Pd0 Reductive Elimination ArCl Ar-Cl NuM R-B(OH)₂ or R₂NH ArNu Ar-Nu Base Base

Caption: Generalized Palladium Cross-Coupling Cycle.

Key Methodologies and Experimental Protocols

The following protocols are designed as robust starting points for the selective functionalization of dichloro-nitro benzene derivatives. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction is a powerful method for creating biaryl structures. For dichloro-nitro benzenes, the challenge lies in activating the C-Cl bond. [5][7] Protocol: Monofunctionalization of 2,4-Dichloronitrobenzene with 4-Methoxyphenylboronic Acid

  • Reagents & Materials:

    • 2,4-Dichloronitrobenzene (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4.5 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

    • Anhydrous Toluene/Water (10:1 v/v)

    • Schlenk flask or sealed reaction vial, stir bar, inert atmosphere setup

  • Step-by-Step Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 2,4-dichloronitrobenzene, 4-methoxyphenylboronic acid, and K₃PO₄.

    • In a separate vial, add Pd₂(dba)₃ and XPhos, and backfill with inert gas.

    • Add the anhydrous toluene/water solvent mixture to the Schlenk flask containing the solids.

    • Add the catalyst/ligand mixture to the reaction flask.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Parameter Typical Conditions for Dichloro-Nitro Benzenes Causality / Rationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Precursors to the active Pd(0) species.
Ligand XPhos, SPhos, RuPhos (2-10 mol%)Bulky, electron-rich ligands are essential for activating the inert C-Cl bond. [5][8]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv)Activates the boronic acid for transmetalation; strength can be tuned. [9][10]
Solvent Toluene, Dioxane, THF (often with a small amount of water)High boiling points allow for necessary heat; water can aid in dissolving the base. [11]
Temperature 80 - 120 °CThermal energy is required to overcome the activation barrier for C-Cl oxidative addition.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction provides a direct route to aryl alkynes. The reaction is typically copper co-catalyzed, though copper-free variants exist. [12][13][14] Protocol: Regioselective Coupling of 1,2-Dichloro-4-nitrobenzene with Phenylacetylene

  • Reagents & Materials:

    • 1,2-Dichloro-4-nitrobenzene (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • PdCl₂(PPh₃)₂ (2 mol%)

    • Copper(I) Iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous THF

    • Schlenk flask, stir bar, inert atmosphere setup

  • Step-by-Step Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 1,2-dichloro-4-nitrobenzene, PdCl₂(PPh₃)₂, and CuI. [1] 2. Add anhydrous THF followed by anhydrous triethylamine. The amine often serves as both the base and a co-solvent. [1][12] 3. Add phenylacetylene dropwise via syringe.

    • Stir the reaction mixture at room temperature. For less reactive chlorides, gentle heating (40-60 °C) may be required.

    • Monitor the reaction by TLC or GC-MS (typically 4-16 hours). [1] 6. Upon completion, filter the mixture through a pad of Celite, washing with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution (to remove copper salts), and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Parameter Typical Conditions for Dichloro-Nitro Benzenes Causality / Rationale
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)Standard, reliable palladium sources for Sonogashira couplings.
Co-catalyst Copper(I) Iodide (CuI) (2-10 mol%)Forms the copper acetylide, which undergoes transmetalation with the palladium center. [13]
Base Et₃N, DIPA, Piperidine (2-5 equiv or as solvent)Deprotonates the terminal alkyne and neutralizes the generated HX. [12]
Solvent THF, DMF, TolueneGood solubility for substrates and catalysts.
Temperature 25 - 80 °COften proceeds at room temperature, but heating can accelerate the reaction with aryl chlorides.
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is indispensable for synthesizing aryl amines from aryl halides. [15][16]The use of bulky biarylphosphine ligands is critical for achieving high yields with aryl chlorides. [8] Protocol: Monofunctionalization of 3,4-Dichloronitrobenzene with Morpholine

  • Reagents & Materials:

    • 3,4-Dichloronitrobenzene (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Pd₂(dba)₃ (1.5 mol%)

    • XPhos (3.5 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

    • Anhydrous Toluene

    • Schlenk flask or sealed reaction vial, stir bar, inert atmosphere setup

  • Step-by-Step Procedure:

    • To a dry Schlenk flask, add Pd₂(dba)₃ and XPhos. Purge with an inert gas.

    • Add anhydrous toluene and stir for 5 minutes at room temperature to allow for pre-formation of the active catalyst.

    • In a separate flask under an inert atmosphere, add 3,4-dichloronitrobenzene and NaOt-Bu.

    • Transfer the catalyst solution to the substrate/base mixture via cannula or syringe.

    • Add the morpholine to the reaction mixture.

    • Seal the flask and heat to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS (typically 6-24 hours).

    • After cooling to room temperature, quench the reaction carefully with water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify by flash column chromatography.

Parameter Typical Conditions for Dichloro-Nitro Benzenes Causality / Rationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%)Common and effective palladium precursors. [17]
Ligand XPhos, RuPhos, BrettPhos (2-6 mol%)The combination of steric bulk and electron-richness is crucial for coupling unactivated C-Cl bonds. [8]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃ (1.5-2.5 equiv)A strong, non-nucleophilic base is needed to deprotonate the N-H bond in the Pd-amine complex.
Solvent Toluene, DioxaneHigh-boiling, non-polar aprotic solvents are standard for this transformation.
Temperature 90 - 120 °CElevated temperatures are necessary to drive the catalytic cycle, especially with C-Cl bonds.

References

  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
  • Cross-Coupling Reactions of Nitroarenes. PubMed.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
  • Buchwald–Hartwig amin
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie - Wiley Online Library.
  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed.
  • Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.
  • Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction.
  • Sonogashira Coupling. NROChemistry.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Who we serve.
  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. Reddit.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Heck Reaction. Organic Chemistry Portal.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of the American Chemical Society.
  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing).
  • Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. PMC.
  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd..
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Suzuki Reaction. Chem 115 Myers.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speci
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH.
  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.
  • (PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1 ', 1 ''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
  • Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed M. ChemRxiv.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • Heck reaction. Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing).
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

Sources

Application

Application Note: Preparation of 4,5-Dichloro-2-nitrobenzyl Amines from Bromomethyl Precursors

Abstract This technical guide details the synthetic protocols for preparing 4,5-dichloro-2-nitrobenzyl (DCNB) amines via nucleophilic substitution of 4,5-dichloro-2-nitrobenzyl bromide (DCNB-Br) . These amines serve as c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic protocols for preparing 4,5-dichloro-2-nitrobenzyl (DCNB) amines via nucleophilic substitution of 4,5-dichloro-2-nitrobenzyl bromide (DCNB-Br) . These amines serve as critical intermediates in the development of photocleavable protecting groups (PPGs) and "caged" bioactive compounds. The 4,5-dichloro substitution pattern modulates the photophysical properties of the nitrobenzyl scaffold, often enhancing photocleavage efficiency and tuning absorption maxima compared to the unsubstituted parent compounds. This guide addresses the challenges of polyalkylation and hydrolytic instability, providing robust, self-validating protocols for generating secondary and tertiary DCNB amines with high purity.

Introduction & Mechanistic Insight

The synthesis of DCNB amines relies on an


 nucleophilic substitution  reaction where an amine nucleophile attacks the benzylic carbon of the bromomethyl precursor, displacing the bromide leaving group.
Chemical Basis[1][2][3][4][5][6]
  • Electrophile: 4,5-dichloro-2-nitrobenzyl bromide (DCNB-Br). The electron-withdrawing nitro group (ortho) and the two chlorine atoms (meta/para) significantly reduce electron density at the benzylic position, making it a highly reactive electrophile.

  • Nucleophile: Primary or secondary amines.[1][2]

  • Key Challenge (Polyalkylation): The product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to over-alkylation (formation of tertiary amines or quaternary ammonium salts).

  • Photolability: The resulting 2-nitrobenzyl amine scaffold is photosensitive. Upon irradiation (typically UV, ~300–365 nm), it undergoes a Norrish Type II rearrangement, cleaving the C-N bond and releasing the free amine.

Reaction Scheme

The following diagram illustrates the reaction pathway and the competing side reactions (polyalkylation and hydrolysis).

ReactionScheme Start 4,5-Dichloro-2-nitrobenzyl Bromide (DCNB-Br) Product Target: Secondary Amine (Mono-alkylated) Start->Product + R-NH2 (SN2) Side2 Side Product: Benzyl Alcohol (Hydrolysis) Start->Side2 + H2O (Slow) Amine Primary Amine (R-NH2) Side1 Side Product: Tertiary Amine (Over-alkylation) Product->Side1 + DCNB-Br (Competing Rxn)

Caption: Reaction pathway for the synthesis of DCNB amines. Control of stoichiometry is critical to prevent the formation of tertiary amines (red path).

Safety & Handling

  • Lachrymator Hazard: Benzylic bromides, including DCNB-Br, are potent lachrymators (tear agents). All operations must be performed in a properly functioning fume hood.

  • Photosensitivity: The product and precursor are light-sensitive. Wrap reaction vessels in aluminum foil and work under subdued light (amber light) when possible.

  • Explosion Hazard: Nitro compounds can be energetic. Avoid heating crude reaction mixtures to dryness at high temperatures (>100°C).

Experimental Protocols

Protocol A: Synthesis of Secondary Amines (Mono-alkylation)

Objective: Selective formation of the secondary amine (DCNB-NH-R) from a primary amine. Strategy: Use a large excess of the primary amine to statistically favor mono-alkylation.

Materials
  • Precursor: 4,5-dichloro-2-nitrobenzyl bromide (1.0 equiv)

  • Nucleophile: Primary amine (3.0 – 5.0 equiv)

  • Solvent: Anhydrous THF or DCM (Dichloromethane)

  • Base: None required if excess amine is used; otherwise, DIPEA (1.0 equiv)

Procedure
  • Preparation: Dissolve the primary amine (4.0 mmol, 4 equiv) in anhydrous THF (10 mL) in a foil-wrapped round-bottom flask. Cool to 0°C on an ice bath.

  • Addition: Dissolve DCNB-Br (1.0 mmol, 1 equiv) in THF (2 mL). Add this solution dropwise to the amine solution over 30 minutes via a syringe pump or addition funnel.

    • Note: Slow addition of the electrophile to excess nucleophile is crucial to suppress over-alkylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (hexane/ethyl acetate) or LC-MS.

    • Endpoint: Disappearance of the bromide starting material.

  • Workup (Acid-Base Extraction):

    • Evaporate volatiles under reduced pressure.[3]

    • Redissolve residue in DCM (20 mL).

    • Wash 1 (Remove excess amine): Wash with saturated NaHCO₃ (if amine is acidic) or water. Crucial: If the starting amine is valuable, use column chromatography instead of extraction.

    • Alternative for non-volatile amines: Dilute with EtOAc, wash with water (3x) to remove excess primary amine salts.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes/EtOAc (typically 10%

      
       50% EtOAc). The secondary amine is usually more polar than the bromide but less polar than the primary amine salt.
      
Protocol B: Synthesis of Tertiary Amines (from Secondary Amines)

Objective: Preparation of fully substituted DCNB amines (e.g., for caging cyclic amines like piperazine or morpholine).

Materials
  • Precursor: DCNB-Br (1.0 equiv)

  • Nucleophile: Secondary amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    
Procedure
  • Setup: In a foil-wrapped flask, combine the secondary amine (1.1 mmol),

    
     (2.0 mmol), and anhydrous DMF (5 mL).
    
  • Addition: Add DCNB-Br (1.0 mmol) in one portion.

  • Reaction: Stir at RT for 2–12 hours.

    • Note: Heating to 50°C may be required for sterically hindered amines, but avoid exceeding 60°C to prevent degradation.

  • Workup:

    • Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.

    • Wash with brine (10 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization (from EtOH/Hexane) often yields pure crystals. If oil, use silica chromatography.

Purification & Characterization Workflow

The following flowchart guides the decision-making process for purification, ensuring high purity for biological applications.

PurificationFlow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Crystalline Oil Oil / Solution CheckState->Oil Liquid/Gum Recryst Recrystallization (EtOH or Hexane/EtOAc) Solid->Recryst AcidBase Acid-Base Extraction (Partitioning) Oil->AcidBase Final Pure DCNB Amine (>95% Purity) Recryst->Final Chromatography Flash Chromatography (Silica Gel) AcidBase->Chromatography If impurities persist AcidBase->Final If clean Chromatography->Final

Caption: Purification strategy. Acid-base extraction is the preferred first step for oils to remove neutral impurities (unreacted bromide) before chromatography.

Data Summary: Expected Characterization Signals
TechniqueSignal CharacteristicDiagnostic Value
1H NMR Singlet at

4.0 – 4.2 ppm (

-N)
Confirms benzylic substitution. Shift differs from starting bromide (

~4.8 ppm).
1H NMR Aromatic singlets (

~7.8, 8.2 ppm)
Characteristic of 2,4,5-substituted nitrobenzene ring.
13C NMR Peak at ~50–60 ppm (

-N)
Confirms C-N bond formation.
MS (ESI) [M+H]+Molecular weight confirmation. Chlorine isotope pattern (M, M+2, M+4) will be distinct (9:6:1 ratio for

).

Troubleshooting & Critical Parameters

Preventing Hydrolysis
  • Problem: Appearance of benzyl alcohol (DCNB-OH) in LC-MS.

  • Cause: Wet solvents or hygroscopic amine.

  • Fix: Use anhydrous solvents (stored over molecular sieves). Keep the reaction under

    
     or Ar atmosphere.
    
Removing Unreacted Bromide
  • Problem: Traces of DCNB-Br remain.

  • Safety Risk: DCNB-Br is toxic and alkylating.

  • Fix: Add a "scavenger" resin (polymer-supported amine) or a small amount of a volatile primary amine (e.g., propylamine) at the end of the reaction to consume residual bromide, converting it to a highly polar species easily removed by wash/column.

Storage
  • Store purified amines in amber vials at -20°C.

  • Avoid prolonged exposure to fluorescent room light.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

    • Context: Comprehensive review of nitrobenzyl photochemistry and mechanisms.
  • Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of Physical Chemistry A, 108(41), 8795–8807. Link

    • Context: Discusses the aci-nitro intermediate mechanism relevant to the cleavage of these amines.
  • Corrie, J. E. T., et al. (2005). "Caged nucleotides and neurotransmitters."[4] Bioorganic & Medicinal Chemistry, 13, 1997.

    • Context: Protocols for synthesizing nitrobenzyl-caged amines.[5]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

Sources

Technical Notes & Optimization

Troubleshooting

Controlling side reactions in nitrobenzyl bromide alkylations

Topic: Controlling Side Reactions & Optimizing Selectivity Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists User Guide Overview Nitrobenzyl bromides (2-, 3-, and 4- isomers) are high-reactivity ele...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Side Reactions & Optimizing Selectivity Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists

User Guide Overview

Nitrobenzyl bromides (2-, 3-, and 4- isomers) are high-reactivity electrophiles widely used to introduce protecting groups, pharmacophores, or photocleavable linkers. However, their high reactivity often leads to "black tar" decomposition, regioselectivity errors, and unexpected oxidation.

This guide moves beyond standard protocols to address the causality of failure, providing self-validating workflows to suppress side reactions.

Module 1: Troubleshooting Regioselectivity (Ambident Nucleophiles)

The Issue: You intended to alkylate a carbon (C-alkylation) or nitrogen, but obtained an oxygen-alkylated (O-alkylation) product, or vice versa. The Chemistry: Nitrobenzyl bromides react with ambident nucleophiles (enolates, phenoxides, cyanides) based on the Kornblum Rule and HSAB (Hard-Soft Acid-Base) Theory . The nitrobenzyl cation is a "soft" electrophile, but the transition state character can be manipulated.

Diagnostic & Decision Workflow

Use this logic gate to select conditions that force the reaction toward your desired isomer.

Regioselectivity Start Target Bond? C_Alk C-Alkylation (Soft Center) Start->C_Alk O_Alk O-Alkylation (Hard Center) Start->O_Alk Solvent_C Solvent: Polar Aprotic (DMF, DMSO, Acetone) C_Alk->Solvent_C Solvent_O Solvent: Polar Protic (EtOH, H2O) or Ether O_Alk->Solvent_O Ion_C Counter-ion: Li+ or Na+ (Tight Ion Pair) Solvent_C->Ion_C Mech_C Mechanism: SN2 (Soft-Soft) Ion_C->Mech_C Ion_O Counter-ion: Ag+ (Silver Salts) or Crown Ethers Solvent_O->Ion_O Mech_O Mechanism: SN1-like (Hard-Hard) Ion_O->Mech_O

Figure 1: Decision tree for controlling regioselectivity in ambident nucleophile alkylation.

Protocol Adjustment: Forcing C-Alkylation (The Thermodynamic Path)

If O-alkylation is contaminating your C-alkylation (e.g., with enolates):

  • Switch Solvent: Use DMF or DMSO . These solvate cations well, leaving the anion "naked" and reactive, promoting

    
     attack by the softer carbon center [1].
    
  • Remove Silver: Never use

    
     or 
    
    
    
    if C-alkylation is desired. Silver coordinates the leaving group halide, forcing an
    
    
    -like pathway that favors the hard oxygen nucleophile [2].
  • Temperature: Lower the temperature (

    
    ). C-alkylation often has a higher activation energy but is thermodynamically more stable. High heat can promote equilibration to the O-alkyl product if the reaction is reversible.
    
Module 2: The "Black Tar" Scenario (Decomposition & Photolysis)

The Issue: The reaction mixture turns dark brown/black rapidly; yield is low; TLC shows a streak near the baseline. The Chemistry: Nitrobenzyl compounds are photolabile . 2-Nitrobenzyl bromide (ortho) is a designated photocage. Upon exposure to ambient light (UV/Blue), it undergoes an intramolecular redox reaction to form a nitroso-aldehyde and releases HBr (acidic degradation) [3]. Even 4-nitrobenzyl bromide can undergo radical dimerization (forming bibenzyls) via Single Electron Transfer (SET) mechanisms in the presence of strong bases [4].

Mechanism of Failure: Photolytic Decomposition

Photolysis NB 2-Nitrobenzyl Bromide Light hv (UV/Ambient Light) NB->Light Aci aci-Nitro Intermediate (Transient) Light->Aci Cyclic Benzisoxazole Intermediate Aci->Cyclic Decomp 2-Nitrosobenzaldehyde (Brown/Dark byproduct) Cyclic->Decomp Acid Release of HBr (Acidic Autocatalysis) Cyclic->Acid

Figure 2: Photolytic degradation pathway of o-nitrobenzyl bromide leading to colored impurities.

Rescue Protocol: Stabilizing the Reaction
  • Amber Glassware: All reactions involving nitrobenzyl bromides must be performed in amber flasks or vessels wrapped in aluminum foil.

  • Radical Scavenging: If dimerization (bibenzyl formation) is observed (confirmed by NMR showing a

    
     bridge), add a radical scavenger like BHT (1 mol%)  or perform the reaction in the dark to inhibit SET pathways.
    
  • Base Selection: Avoid extremely hard, strong bases (like BuLi) which can trigger electron transfer. Use milder bases like

    
     or DIPEA where possible.
    
Module 3: The DMSO Trap (Kornblum Oxidation)

The Issue: You used DMSO to speed up the reaction, but instead of the alkylated product, you isolated nitrobenzaldehyde . The Chemistry: This is an accidental Kornblum Oxidation . DMSO acts as a nucleophile, attacking the alkyl bromide to form an alkoxysulfonium salt. In the presence of a base (which you likely added for the alkylation), this salt eliminates to form the aldehyde [5].[1]

Solvent Compatibility Table

SolventReactivityRisk of Side ReactionRecommended For
DMSO HighCritical: Oxidation to aldehyde (Kornblum)Only if

and short times.
DMF HighModerate: Hydrolysis if wetStandard

alkylations.
Acetone ModerateLow: Finkelstein conditions possibleHalide exchange / mild bases.
THF ModerateLow: Radical formation possibleReactions requiring solubility.
Ethanol LowHigh: Solvolysis (Ether formation)Avoid for bromides unless solvolysis desired.

Corrective Action:

  • If aldehyde is observed, switch to DMF or Acetonitrile .

  • If DMSO is required for solubility, ensure the reaction is kept anhydrous and cool (

    
    ), as heat promotes the elimination step of the oxidation.
    
Module 4: Polyalkylation of Amines

The Issue: Reaction with a primary amine yields a mixture of mono-, di-, and tri-alkylated products. The Chemistry: The product (secondary amine) is often more nucleophilic than the starting primary amine due to the inductive effect of the benzyl group (though the nitro group dampens this, the effect persists).

Control Strategy:

  • Stoichiometry: Use a large excess of the amine (3–5 equivalents). The statistic probability favors the attack of the unreacted amine.

  • Addition Order: Add the nitrobenzyl bromide dropwise to the amine solution (Inverse Addition). This keeps the concentration of electrophile low relative to the nucleophile.

  • Alternative Route: If mono-alkylation fails, switch to Reductive Amination . React the amine with nitrobenzaldehyde followed by reduction (

    
    ). This guarantees mono-alkylation.
    
Safety Note: Lachrymator Handling

Nitrobenzyl bromides are potent lachrymators (tear gas agents).

  • Quenching: Do not simply wash glassware. Rinse all contaminated glass with a dilute solution of ammonia or ethanolamine in the fume hood. This converts the trace bromide to a non-volatile amine before removal from the hood.

References
  • Winstein, S.; et al. Solvent Effects on Nucleophilic Substitution. J. Am. Chem. Soc. 1948, 70, 828. Link

  • Kornblum, N.; et al. The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. J. Am. Chem. Soc. 1955, 77, 6269. Link

  • Engels, J.; Schlaeger, E. J. Synthesis, Structure, and Reactivity of Adenosine Cyclic 3',5'-Phosphate Benzyl Triesters. J. Med. Chem. 1977, 20, 907. (Foundational work on nitrobenzyl photolysis mechanisms). Link

  • Kornblum, N. Substitution Reactions Which Proceed via Radical Anion Intermediates. Angew. Chem. Int. Ed. 1975, 14, 734. Link

  • Kornblum, N.; Jones, W. J.; Anderson, G. J. A New and Selective Method of Oxidation.[2] The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes.[2] J. Am. Chem. Soc. 1959, 81, 4113.[2] Link

Sources

Optimization

Technical Support Center: Handling 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene

[1] Compound Profile & Quick Specs Before handling, confirm the identity and safety parameters of your reagent. This compound is a benzylic bromide with an ortho-nitro substituent, creating a unique profile of dual sensi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Compound Profile & Quick Specs

Before handling, confirm the identity and safety parameters of your reagent. This compound is a benzylic bromide with an ortho-nitro substituent, creating a unique profile of dual sensitivity (Moisture + Light).

ParameterSpecification
Chemical Name 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene
CAS Number 93361-94-5
Formula

Molecular Weight ~284.92 g/mol
Physical State Solid (Crystalline, typically off-white to yellow)
Hazards Lachrymator (Tear Gas), Corrosive, Skin Irritant
Storage Class 2-8°C (Refrigerated), Desiccated, Dark

The Mechanism of Failure (Why does it degrade?)

To successfully handle this compound, you must understand the two primary degradation pathways. It is not just "unstable"; it is reactive by design.

A. Moisture Sensitivity (Autocatalytic Hydrolysis)

Like all benzylic bromides, this compound is an electrophile. Water acts as a nucleophile, displacing the bromide to form the benzyl alcohol and hydrobromic acid (HBr).

  • The Trap: The reaction produces HBr, which increases the acidity of the local environment. Higher acidity can catalyze further degradation or side reactions (such as ether formation). This creates an "autocatalytic loop" where a small amount of moisture leads to rapid bulk decomposition.

B. Light Sensitivity (The Ortho-Nitro Effect)

This compound possesses a nitro group ortho to the benzylic carbon. This structural motif is the basis of photocleavable protecting groups (e.g., o-nitrobenzyl).

  • The Risk: Exposure to UV or strong ambient light can trigger an intramolecular redox rearrangement (Norrish Type II-like), converting the benzylic bromide into a nitroso-aldehyde or related degradation products.[1]

Visualizing the Degradation Pathways

DegradationPathways cluster_0 Cycle of Destruction Compound 1-(bromomethyl)- 4,5-dichloro-2-nitrobenzene Alcohol Benzyl Alcohol Derivative Compound->Alcohol Hydrolysis HBr HBr (Acid) Compound->HBr Hydrolysis Rearrange Nitroso/Aldehyde Byproducts Compound->Rearrange Photolysis Water H₂O (Moisture) Water->Compound Light (UV/Ambient) Light->Compound HBr->Compound Autocatalysis (Accelerates)

Figure 1: Dual degradation pathways. Note the red feedback loop caused by HBr generation.

Storage & Handling Protocol

Q: My compound arrived and the bottle is warm. Is it ruined? A: If the solid is still free-flowing and light yellow, it is likely fine. If it has turned into a sticky orange/brown gum or smells strongly acrid (HBr), degradation has occurred.

Standard Operating Procedure (SOP) for Storage:
  • Upon Receipt: Immediately transfer to a refrigerator (2-8°C).

  • Secondary Containment: Store the vial inside a secondary jar containing a desiccant (Drierite or Silica Gel) and an acid scavenger (small packet of Potassium Carbonate).

  • Light Protection: Wrap the vial in aluminum foil if it is not in an amber bottle.

  • Inert Gas: If opening the vial, always backfill with Argon or Nitrogen before re-sealing. Parafilm is insufficient; use electrical tape or a proper cap seal.

Troubleshooting Synthesis (Reaction Setup)

Scenario: You are using this compound to alkylate an amine or phenol, but yields are low.

Common Issues & Solutions
SymptomDiagnosisCorrective Action
Fuming upon opening HBr accumulation.[1]Purge with

immediately. Wash dissolved compound with cold bicarbonate before use.
Low Yield / SM Recovery Hydrolysis competed with alkylation.Use anhydrous solvents (THF/DMF/MeCN). Add molecular sieves (3Å or 4Å) to the reaction.
Darkening of Reaction Light-induced degradation.[1]Wrap reaction flask in foil. Turn off hood lights if possible.
Corrosion of Syringes HBr attacking metal needles.Use glass syringes or stainless steel needles; clean immediately after use.
Reaction Decision Tree

ReactionTroubleshoot Start Start Reaction Setup SolventCheck Is Solvent Anhydrous? Start->SolventCheck BaseCheck Is Base Present? SolventCheck->BaseCheck Yes DrySolvent Dry Solvent (Mol. Sieves) SolventCheck->DrySolvent No LightCheck Is Flask Protected? BaseCheck->LightCheck Yes AddBase Add Scavenger (K₂CO₃ / DIPEA) BaseCheck->AddBase No WrapFoil Wrap in Foil LightCheck->WrapFoil No Proceed Proceed with Alkylation LightCheck->Proceed Yes DrySolvent->BaseCheck AddBase->LightCheck WrapFoil->Proceed

Figure 2: Pre-reaction checklist to prevent degradation.

Purification & Recovery (Salvaging)

Q: The compound degraded on the silica column. What happened? A: Standard silica gel is slightly acidic (pH 4-5).[1] This acidity, combined with the heat of adsorption, can catalyze the hydrolysis of the benzylic bromide or cause elimination reactions.

Recommended Purification Protocols
Method A: Neutralized Silica Chromatography (Preferred)
  • Preparation: Slurry your silica gel in the eluent containing 1% Triethylamine (Et3N).

  • Loading: Load the crude material.

  • Elution: Run the column with standard solvents (Hexane/EtOAc). The trace amine neutralizes acidic sites on the silica.

  • Note: This prevents the "streak" often seen with benzylic halides.

Method B: Recrystallization (For Solids)
  • Solvent System: Hexane/Ethyl Acetate or Heptane/Toluene.

  • Procedure: Dissolve in minimal hot EtOAc (

    
    C), add Hexane until cloudy, cool slowly to 4°C.
    
  • Warning: Avoid alcohols (Methanol/Ethanol) as solvents; they will react to form the benzyl ether (solvolysis) upon heating.

Frequently Asked Questions (FAQ)

Q1: Can I dry this compound under high vacuum?

  • Yes, but cautiously. Do not apply heat (

    
    C). Benzylic bromides are volatile enough to sublime or degrade under high vacuum with heat. Dry at Room Temperature (RT) for short durations.
    

Q2: Why does the SDS say "Lachrymator"?

  • This compound activates TRPA1 channels in the eyes and lungs, causing severe stinging and tearing (similar to tear gas). Always weigh this compound inside a fume hood. If you spill it outside the hood, evacuate the lab.

Q3: I see a new spot on TLC that doesn't move (Baseline). What is it?

  • That is likely the hydrolyzed alcohol (1-(hydroxymethyl)-4,5-dichloro-2-nitrobenzene). It is much more polar than the bromide.

References

  • Santa Cruz Biotechnology. 1-Bromo-4,5-dichloro-2-nitrobenzene (CAS 93361-94-5) Product Data.[2] Retrieved from

  • National Institutes of Health (PubChem). Benzyl Bromide - Safety and Hazards (General Class Data). Retrieved from

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. (Discusses o-nitrobenzyl photochemistry). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Benzylic Bromides. Retrieved from

  • BenchChem. Purification of Benzylic Bromides on Silica Gel. Retrieved from

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of Dichloro-Nitrobenzyl Bromide

Current Status: Operational Topic: Purification Protocols & Troubleshooting Ticket Priority: High (Lachrymator Hazard / API Intermediate) Executive Summary & Safety Directive Subject Matter: Dichloro-nitrobenzyl bromides...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Purification Protocols & Troubleshooting Ticket Priority: High (Lachrymator Hazard / API Intermediate)

Executive Summary & Safety Directive

Subject Matter: Dichloro-nitrobenzyl bromides (e.g., 2,4-dichloro-5-nitrobenzyl bromide) are critical alkylating agents used in the synthesis of enzyme inhibitors and antimicrobial heterocycles. Their high reactivity makes them prone to hydrolysis and thermal degradation, while their structural isomers often lead to difficult separations.

The Challenge: The primary impurities are the unreacted starting material (Nitrotoluene derivative) and the over-brominated by-product (Benzal bromide) . Achieving >98% purity requires exploiting subtle solubility differences between the mono-bromo product and the di-bromo impurity.

CRITICAL SAFETY PROTOCOL: The Lachrymator Rule
  • Hazard: These compounds are potent lachrymators (tear agents) and skin sensitizers.

  • Engineering Control: All operations, especially hot filtration and drying, must occur within a certified fume hood.

  • Neutralization: Keep a beaker of 10% aqueous Sodium Bisulfite or Ethanolic Ammonia handy to neutralize spills and rinse glassware. Do not wash glassware directly with water, as this hydrolyzes the bromide to HBr, creating corrosive fumes.

Troubleshooting Guide (Q&A Format)

Q1: My crude product is oiling out instead of crystallizing. How do I fix this?

Diagnosis: "Oiling out" occurs when the solution temperature exceeds the melting point of the solvated product, or when impurities (like unreacted nitrotoluene) depress the melting point. The Fix:

  • Re-dissolve: Heat the mixture until the oil dissolves completely.

  • Seed: Cool the solution very slowly to just above the temperature where oiling occurred. Add a "seed crystal" of pure product (if available) or scratch the glass side with a glass rod to induce nucleation.

  • Solvent Adjustment: You are likely using a solvent system that is too polar. If using Ethanol/Water, switch to Ethyl Acetate/Heptane . The "dichloro" substitution increases lipophilicity; water often forces the product out as an oil before crystals can form.

Q2: I cannot remove the di-bromo (benzal bromide) impurity. It co-crystallizes.

Diagnosis: The di-bromo species is the most persistent impurity in Wohl-Ziegler brominations. The Fix:

  • The "Wash" Technique: The di-bromo impurity is often less soluble in cold non-polar solvents than the mono-bromo product. However, if it co-crystallizes, you must use a fractional recrystallization approach.

  • Solvent Switch: Switch to Cyclohexane or Carbon Tetrachloride (if safety permits) or Toluene . The di-bromo species often has a distinct solubility curve in aromatic solvents compared to the mono-bromo species.

  • Pro-Tip: If the level is <5%, a recrystallization from Isopropanol (IPA) is often more effective than Ethanol for rejecting the di-bromo impurity due to steric bulk.

Q3: The product turns pink or brown during drying.

Diagnosis: This indicates hydrolysis (formation of HBr) or light-induced radical degradation. The Fix:

  • Acid Scavenging: Add a trace amount (0.1% w/w) of solid Calcium Carbonate to the recrystallization flask during the hot dissolution step (filter it out later). This neutralizes trace HBr that catalyzes decomposition.

  • Darkness: Wrap the crystallization flask in aluminum foil. Benzyl bromides are photosensitive.

  • Vacuum Drying: Never oven-dry. Dry in a vacuum desiccator over P₂O₅ or KOH pellets to absorb acid and moisture.

Technical Data & Solvent Selection

The presence of two chlorine atoms significantly reduces water solubility and increases the melting point compared to simple nitrobenzyl bromide.

Table 1: Solvent System Efficacy for Dichloro-Nitrobenzyl Bromide

Solvent SystemPolarityCapacity (g/100mL)Impurity Rejection ProfileRecommendation
Ethanol (Abs.) HighHigh (Hot)Good for removing starting material; Poor for di-bromo.Standard Start
EtOAc / Heptane MediumAdjustableExcellent for "Oiling Out" issues. Best for final polish.High Purity
Cyclohexane LowLowExcellent for rejecting di-bromo impurity.Specific Fix
Acetic Acid HighVery HighGood for bulk crude cleanup, but hard to dry (corrosion risk).Bulk Only

The "Gold Standard" Recrystallization Protocol

Objective: Purify 10g of crude 2,4-dichloro-5-nitrobenzyl bromide.

Phase A: Dissolution & Hot Filtration (The "Inverted" Method)
  • Rationale: Hot filtration of lachrymators is dangerous if done via gravity funnel. We use the "Inverted Filtration" method to keep the system closed.

  • Setup: Place 10g crude solid in a 250mL Erlenmeyer flask (Flask A).

  • Solvent Addition: Add 40mL Absolute Ethanol . (If the solid doesn't dissolve at reflux, add Ethyl Acetate dropwise until clear).

  • Scavenger: Add 50mg of activated carbon (Norit) and 20mg CaCO₃ (to scavenge acid).

  • Reflux: Heat to gentle reflux with stirring for 5 minutes.

  • Inverted Filtration:

    • Prepare a second flask (Flask B) with a pre-warmed solvent vapor atmosphere.

    • Connect Flask A to Flask B via a glass tube with a glass-frit filter or a cotton plug in the line.

    • Apply slight vacuum to Flask B to draw the hot solution through the filter without exposing it to open air [1].

Phase B: Crystallization & Isolation
  • Slow Cool: Allow Flask B to cool to room temperature over 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities.

  • The "Cloud Point": If using a mixed solvent (e.g., EtOAc), slowly add Heptane (anti-solvent) until a faint persistent turbidity appears. Re-heat slightly to clear, then cool again.

  • Cold Soak: Once at room temperature, place in an ice-salt bath (-10°C) for 1 hour.

  • Filtration: Filter the crystals using a sintered glass funnel (keep vacuum on to minimize fumes).

  • Wash: Wash the cake immediately with 10mL of cold Heptane . (Avoid cold ethanol as it may redissolve the product due to the nitro group's polarity).

  • Drying: Transfer to a vacuum desiccator.

Logic Flow: Recrystallization Decision Tree

This diagram outlines the decision-making process for selecting the correct solvent and troubleshooting based on the crude material's behavior.[1]

RecrystallizationLogic Start Start: Crude Dichloro-Nitrobenzyl Bromide SolubilityTest Solubility Test (100mg) Start->SolubilityTest SolubleCold Soluble in Cold Ethanol? SolubilityTest->SolubleCold YesSoluble Too Soluble. Use Heptane/Cyclohexane SolubleCold->YesSoluble Yes NoSoluble Insoluble Cold. Soluble Hot? SolubleCold->NoSoluble No CoolingPhase Cooling Phase YesSoluble->CoolingPhase HotSoluble Proceed with Ethanol (or EtOH/EtOAc mix) NoSoluble->HotSoluble Yes InsolubleHot Insoluble Hot. Switch to Toluene or EtOAc NoSoluble->InsolubleHot No HotSoluble->CoolingPhase InsolubleHot->CoolingPhase Observation Observation CoolingPhase->Observation Crystals Crystals Form Observation->Crystals Oil Oiling Out Observation->Oil PurityCheck Check Purity (TLC/HPLC) Crystals->PurityCheck FixOil 1. Reheat 2. Add more Solvent 3. Seed Crystal Oil->FixOil FixOil->CoolingPhase DiBromoPresent Di-Bromo Impurity Present PurityCheck->DiBromoPresent Fail Pure Final Product (>98%) PurityCheck->Pure Pass RecrysIPA Recrystallize from Isopropanol (IPA) DiBromoPresent->RecrysIPA RecrysIPA->PurityCheck

Figure 1: Decision tree for solvent selection and troubleshooting impurity issues during recrystallization.

References

  • Organic Syntheses. (1936).[2] p-Nitrobenzyl Bromide.[3][4][5] Coll. Vol. 2, p. 443. (Describes the "inverted filtration" method for lachrymatory benzyl bromides).

  • ChemicalBook. (2024).[6] 4-Nitrobenzyl bromide Properties and Purification. (General solubility data for nitrobenzyl bromide analogs).

  • Royal Society of Chemistry. (2007). Clean synthesis of crystalline p-nitrobenzyl bromide. (Discusses impurity profiles and crystallization kinetics).

  • University of Rochester. (n.d.). Common Solvents for Recrystallization. (General solvent polarity and selection rules).

Sources

Optimization

Overcoming solubility issues with 1-(bromomethyl)-4,5-dichloro-2-nitro-

CAS: 93361-94-5 | Molecular Formula: C₆H₂BrCl₂NO₂[1][2][3] Safety Critical Warning: Lachrymator STOP. Before opening the vial, ensure you are in a functioning chemical fume hood.[1] This compound is a benzyl bromide deri...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 93361-94-5 | Molecular Formula: C₆H₂BrCl₂NO₂[1][2][3]

Safety Critical Warning: Lachrymator

STOP. Before opening the vial, ensure you are in a functioning chemical fume hood.[1] This compound is a benzyl bromide derivative .[2][1][3] Like its parent compound (benzyl bromide), it is a potent lachrymator (tear gas agent) and skin corrosive.[4][1][3]

  • Symptom of Exposure: Immediate burning sensation in eyes and respiratory tract.[2][1]

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills on glassware.[2][1]

The Solubility Matrix: Solvent Selection Guide

The primary challenge with 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene is its high lipophilicity (due to the dichloro- and nitro- substitutions) conflicting with the polar conditions often required for nucleophilic substitution reactions.[5][2][4]

Solubility Data Table
Solvent ClassSolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Best for transfer, storage, and biphasic reactions.[5][2][4]
Polar Aprotic DMF, DMSO, NMPVery Good Ideal for Sₙ2 reactions with inorganic salts (e.g., K₂CO₃).[4] Warning: Hard to remove; high boiling points.[2][1]
Polar Aprotic Acetone, THF, Ethyl AcetateGood Good for general reactions.[2] THF may require stabilizers; Acetone is not suitable if strong bases are used (aldol side reactions).[4][1]
Aromatic Toluene, BenzeneModerate Good for reflux conditions; may require heating to fully dissolve high concentrations.[2]
Polar Protic Methanol, Ethanol, IsopropanolPoor to Moderate Risk of Solvolysis. Heating in alcohols will convert the bromide to an ether (side reaction).[2]
Aqueous Water, PBS BuffersInsoluble Do not use. Will cause immediate precipitation and slow hydrolysis to the benzyl alcohol.[2]
Expert Insight: The "Like Dissolves Like" Rule

The 4,5-dichloro and 2-nitro groups create a highly electron-deficient, hydrophobic aromatic ring.[5][2]

  • Why it crashes out: When you add this reagent to a polar reaction mixture (e.g., water/methanol containing an amine), the hydrophobic effect drives the molecules together, causing precipitation before the reaction can occur.

  • The Fix: You must use a co-solvent system or a Phase Transfer Catalyst (PTC) .[2][1]

Troubleshooting Protocols: Overcoming Specific Issues

Scenario A: "The reagent precipitates immediately upon addition to the reaction vessel."

Cause: The reaction solvent is too polar (e.g., high water content or pure alcohol).[1] Protocol:

  • Dissolve First: Pre-dissolve the 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene in a minimal volume of THF or DCM .[5][2][4]

  • Dropwise Addition: Add this solution slowly to your stirring reaction mixture.

  • Switch Strategy (If precipitation persists):

    • Option 1 (Homogeneous): Switch the main solvent to DMF or NMP .[2][1] These dissolve both the organic reagent and many inorganic salts.[1]

    • Option 2 (Biphasic): Use a DCM/Water mixture and add 5 mol% Tetrabutylammonium bromide (TBAB) .[2][4] The TBAB shuttles the nucleophile into the organic layer to react with the soluble benzyl bromide.[1]

Scenario B: "The solution turned cloudy/milky over time."

Cause: Hydrolysis.[2][1] The "cloudiness" is often the formation of HBr (acid) or the less soluble benzyl alcohol byproduct reacting with moisture.[1] Protocol (Self-Validating):

  • Take a TLC: Spot the cloudy mixture against the pure starting material.

  • Check Baseline: If you see a new spot at the baseline (or significantly more polar), hydrolysis has occurred.[4][1]

  • Prevention: Ensure all solvents are anhydrous .[2][1] Store the reagent over activated molecular sieves if in solution.[1]

Scenario C: "Yield is low despite the solid dissolving."

Cause: Competitive Solvolysis.[2][1] If you are using methanol or ethanol as a solvent, the solvent is acting as a nucleophile, replacing the bromine to form an ether (e.g., methoxymethyl derivative) instead of your desired product. Correction:

  • Immediate Action: Switch to Acetonitrile (MeCN) or Acetone .[2][4][1] These are polar but non-nucleophilic.[4][1]

Decision Logic: Visual Workflow

The following diagram illustrates the decision process for solvent selection and troubleshooting based on the specific application.

SolubilityWorkflow Start Start: Solid Reagent 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene Goal Define Goal Start->Goal Reaction Synthesis / Reaction Goal->Reaction Analysis Analysis (HPLC/NMR) Goal->Analysis Dissolve in MeCN/DCM Nucleophile Is Nucleophile Water Soluble? Reaction->Nucleophile YesSalt Yes (e.g., K2CO3, NaN3) Nucleophile->YesSalt NoOrg No (Organic Amine/Thiol) Nucleophile->NoOrg SolventDMF Use Polar Aprotic (DMF, DMSO, NMP) YesSalt->SolventDMF Homogeneous PTC Add Phase Transfer Catalyst (TBAB or 18-Crown-6) YesSalt->PTC Biphasic (DCM/H2O) SolventDCM Use Non-Polar + Base (DCM, THF, Toluene) NoOrg->SolventDCM Precip Did it Precipitate? SolventDMF->Precip SolventDCM->Precip Heat Apply Gentle Heat (40°C) OR Add Co-solvent (THF) Precip->Heat Yes Success Proceed to Workup Precip->Success No Heat->Success PTC->Success

Caption: Decision tree for selecting the optimal solvent system based on nucleophile solubility and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use ultrasound (sonication) to dissolve the solid? A: Yes, but with caution.[2][1] Sonication generates local heat.[4][1] Since benzyl bromides are thermally labile and can degrade, use short bursts (10-15 seconds) and keep the vial in an ice bath during sonication if using volatile solvents like DCM.[4][1]

Q2: The compound turned from yellow to orange/red in solution. Is it still good? A: Likely not. A deepening color (red/brown) usually indicates the liberation of free bromine (


) or decomposition into nitro-benzyl radicals.[2][4][1] Check purity via TLC or NMR.[4][1] If significant degradation has occurred, recrystallize from Ethanol/Heptane before use.[4][1]

Q3: Why can't I just use Ethanol? It dissolves eventually. A: While it dissolves, Ethanol is a nucleophile.[2][1] If you are trying to react the bromide with an amine, the ethanol will compete, forming the ethyl ether byproduct. Only use Ethanol if you are intentionally performing solvolysis or if the reaction is extremely fast (minutes) at low temperatures (


).[4][1]

Q4: How do I remove DMF/DMSO after the reaction? A: Do not try to rotovap DMF/DMSO to dryness; the high heat required will decompose your product.[2][1] Instead, pour the reaction mixture into ice-cold brine (saturated NaCl) and extract with Ethyl Acetate. The DMF/DMSO will stay in the aqueous phase.[1] Wash the organic layer 3x with water to remove residual solvent.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13168001, 1-Bromo-4,5-dichloro-2-nitrobenzene.[2][4] Retrieved from [Link][2][4]

  • Common Organic Chemistry. Benzyl Bromide: Properties and Reactivity. (General reactivity patterns for benzyl bromide derivatives). Retrieved from [Link][2][4][1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2][1] (Standard protocols for handling alkyl halides and lachrymators).[4][1] 5th Edition. Longman Scientific & Technical.[4][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 1-(Bromomethyl)-4,5-dichloro-2-nitrobenzene

In the landscape of drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds and key intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly prot...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds and key intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique, offering profound insights into molecular architecture. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene, a versatile intermediate in organic synthesis. We will dissect its spectral features, compare them against structural alternatives, and provide a robust experimental framework for its characterization.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

Before acquiring an experimental spectrum, a thorough prediction based on fundamental principles of chemical structure and electronic effects allows for a more targeted analysis. The structure of 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene dictates the number, position (chemical shift), and splitting (multiplicity) of the signals in its ¹H NMR spectrum.

The molecule possesses three distinct sets of non-equivalent protons: the two benzylic protons of the bromomethyl group (labeled Hₐ) and the two aromatic protons (labeled Hₑ and Hբ).

Caption: Molecular structure of 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene.

Benzylic Protons (Hₐ, -CH₂Br)
  • Chemical Shift: Benzylic protons typically resonate in the δ 2.2-3.0 ppm region[1]. However, the presence of an adjacent, highly electronegative bromine atom causes significant deshielding, shifting this signal downfield into the δ 3.4-4.7 ppm range[2]. Furthermore, the benzene ring is substituted with three potent electron-withdrawing groups (-NO₂, -Cl, -Cl), which further pull electron density from the ring and, by extension, the benzylic position. This cumulative deshielding effect is expected to push the chemical shift for these protons to the upper end of this range, likely δ 4.7 - 4.9 ppm .

  • Integration: This signal will integrate to 2 protons.

  • Multiplicity: As there are no protons on the adjacent carbon atom (C1), no spin-spin coupling will occur. Therefore, the signal will appear as a singlet (s) .

Aromatic Protons (Hₑ and Hբ)

The chemical environment of the two aromatic protons is distinct, leading to two separate signals. Their chemical shifts are governed by the electronic effects of the four substituents.

  • Proton Hₑ (at C3): This proton is positioned ortho to the powerful electron-withdrawing nitro (-NO₂) group and meta to the bromomethyl group. The nitro group exerts a strong deshielding effect on ortho protons through both resonance and inductive effects, shifting them significantly downfield[3][4]. We can predict this proton to be the most deshielded in the spectrum, appearing at approximately δ 8.1 - 8.3 ppm .

  • Proton Hբ (at C6): This proton is ortho to the bromomethyl group and meta to a chloro (-Cl) group. While both groups are electron-withdrawing, their deshielding influence is less pronounced than that of the nitro group on Hₑ. Its resonance is expected in the range of δ 7.7 - 7.9 ppm .

  • Multiplicity & Coupling: Protons Hₑ and Hբ are meta to each other (separated by four bonds). This long-range coupling, known as meta-coupling (⁴J), is a characteristic feature of substituted benzene rings and typically has a small coupling constant (J) of 2-3 Hz[5][6]. Consequently, both Hₑ and Hբ are expected to appear as doublets (d) , each split by the other with an identical J-value of ~2-3 Hz.

Predicted Data Summary

The anticipated ¹H NMR spectral data for 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene is summarized below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
Hₐ (-CH₂Br)4.7 - 4.92HSinglet (s)N/A
Hբ (Aromatic H-6)7.7 - 7.91HDoublet (d)2 - 3
Hₑ (Aromatic H-3)8.1 - 8.31HDoublet (d)2 - 3

Comparative Analysis with Structural Alternatives

The diagnostic power of an NMR spectrum is best appreciated through comparison. By analyzing how spectral data changes with subtle structural modifications, we can build confidence in our assignments.

The Impact of the Halomethyl Group (-CH₂X)

The chemical shift of the benzylic protons is highly sensitive to the electronegativity of the attached halogen. Replacing the bromine atom would directly alter the observed chemical shift, providing a clear point of comparison.

Halomethyl Group (-CH₂X)Halogen Electronegativity (Pauling Scale)Typical Chemical Shift (δ, ppm)[1][7]Predicted Shift in this System (δ, ppm)
-CH₂F3.984.0 - 4.5~5.2 - 5.4
-CH₂Cl3.163.0 - 4.0~4.9 - 5.1
-CH₂Br 2.96 2.5 - 4.0 ~4.7 - 4.9
-CH₂I2.662.0 - 4.0~4.5 - 4.7

This comparison demonstrates a clear trend: a more electronegative halogen results in greater deshielding and a larger downfield chemical shift for the benzylic protons.

The Role of the Nitro Group vs. Other Electron-Withdrawing Groups (EWGs)

The profound downfield shift of the Hₑ proton is a direct consequence of the potent deshielding effect of the ortho-nitro group. Replacing the -NO₂ group with other EWGs would alter the electronic landscape of the aromatic ring, which would be reflected in the chemical shifts of Hₑ and Hբ.

EWG at Position 2Relative Deshielding StrengthPredicted Shift of ortho-Proton (Hₑ) (δ, ppm)
-NO₂ Very Strong ~8.1 - 8.3
-CNStrong~7.8 - 8.0
-C(O)CH₃Moderate~7.7 - 7.9
-BrWeak~7.5 - 7.7

This analysis shows that the specific chemical shift of the aromatic protons serves as a sensitive probe for the electronic nature of the substituents on the ring.

Experimental Workflow for ¹H NMR Analysis

To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is essential. This workflow represents a self-validating system, from sample preparation to final analysis.

NMR_Workflow prep 1. Sample Preparation - Weigh ~5-10 mg of sample. - Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃). - Add internal standard (TMS). - Transfer to NMR tube. acq 2. Data Acquisition - Insert sample into spectrometer. - Lock on solvent deuterium signal. - Shim magnets for field homogeneity. - Acquire Free Induction Decay (FID). prep->acq Transfer to Spectrometer proc 3. Data Processing - Apply Fourier Transform to FID. - Phase correct the spectrum. - Baseline correct the spectrum. - Calibrate spectrum to TMS (0 ppm). acq->proc Raw Data interp 4. Spectral Interpretation - Integrate signal areas. - Assign chemical shifts. - Analyze multiplicity and coupling constants. - Correlate data with molecular structure. proc->interp Processed Spectrum

Caption: Standardized workflow for ¹H NMR spectroscopic analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), ensuring complete dissolution.

    • Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

    • Transfer the final solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field against drift.

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, well-resolved peaks.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds), and an appropriate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The raw data, or Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform.

    • The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

    • The baseline of the spectrum is corrected to be flat and at zero intensity.

    • The chemical shift axis is calibrated by setting the TMS signal to exactly 0.00 ppm.

Conclusion: A Definitive Spectroscopic Signature

The ¹H NMR spectrum of 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene provides a unique and definitive fingerprint for its structural confirmation. The key diagnostic features are:

  • A singlet for the two benzylic protons located significantly downfield (~δ 4.8 ppm) due to the combined deshielding of the bromine atom and the deactivated aromatic ring.

  • Two distinct signals in the aromatic region, each integrating to a single proton.

  • A highly deshielded doublet (~δ 8.2 ppm) corresponding to the proton ortho to the nitro group.

  • A less deshielded doublet (~δ 7.8 ppm) for the remaining aromatic proton.

  • The presence of a small meta-coupling constant (~2-3 Hz) splitting the two aromatic signals into doublets.

This comprehensive analysis, moving from theoretical prediction to comparative evaluation and experimental protocol, equips researchers, scientists, and drug development professionals with the necessary framework to confidently interpret and utilize ¹H NMR data for the structural verification of this and related synthetic intermediates.

References

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Fraser, R. R., & Boussard, G. (1970). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry. [Link]

  • JoVE. (2024). Video: ¹H NMR: Long-Range Coupling. [Link]

  • Interpreting Aromatic NMR Signals. (2021). YouTube. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

  • Chemistry Stack Exchange. (2025). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). [Link]

  • Dharmatti, S. S., et al. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Michigan State University. (n.d.). NMR Chart. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 4,5-Dichloro-2-Nitrobenzyl Bromide

Executive Summary 4,5-Dichloro-2-nitrobenzyl bromide (DCNB-Br) is a specialized alkylating agent and photocleavable linker used in organic synthesis and proteomics. Unlike standard alkylating agents (e.g., Iodoacetamide)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dichloro-2-nitrobenzyl bromide (DCNB-Br) is a specialized alkylating agent and photocleavable linker used in organic synthesis and proteomics. Unlike standard alkylating agents (e.g., Iodoacetamide), DCNB-Br introduces a bulky, hydrophobic, and UV-active moiety. This guide details its unique mass spectrometry (MS) behavior, specifically the characteristic isotope envelopes derived from its polyhalogenated nature (


) and the "ortho-effect" fragmentation pathways that distinguish it from simple benzyl halides.

Part 1: The Chemical Architecture & Isotopic Signature

Before analyzing fragmentation, the analyst must recognize the intact molecular ion. DCNB-Br possesses a unique isotopic signature due to the presence of two chlorine atoms and one bromine atom. This creates a complex "envelope" that serves as a primary validation of compound identity.

Theoretical Isotope Distribution (Molecular Ion)

Formula:


Nominal Mass (Monoisotopic):  ~282.88 Da (

)
Isotope CombinationRelative Mass (approx)Abundance ProbabilityVisual Description

+

M (283) High The "Monoisotopic" peak.

+

M+2 (285)High~100% relative to M (due to high

and

overlap).

+

M+2 (285)HighContributes to the M+2 intensity.

+

M+4 (287)MediumDistinctive third peak.

+

M+4 (287)MediumContributes to M+4.

+

M+6 (289)LowSmall trailing peak.

Analyst Note: In low-resolution MS, the M+2 peak often appears effectively equal in height to the M peak, a hallmark of single-bromine compounds, but broadened by the dichloro contribution.

Part 2: Fragmentation Mechanics

The fragmentation of DCNB-Br under Collision-Induced Dissociation (CID) or Electron Ionization (EI) is governed by two competing forces: the weakness of the C-Br bond and the proximity of the nitro group to the benzylic carbon (the ortho effect).

Mechanism 1: Benzylic Cleavage (Primary Pathway)

The weakest bond is the alkyl-halide bond (


). Upon ionization, the molecule readily loses the bromine atom (radical loss in EI) or HBr (in ESI/APC), generating a resonance-stabilized benzyl cation.
  • Observation: A dominant peak at m/z ~204 (

    
    ).
    
  • Significance: This ion retains the dichloro-pattern (

    
     vs 
    
    
    
    vs
    
    
    ) appearing as a 9:6:1 triplet, confirming the loss of Br.
Mechanism 2: The Ortho-Nitro Effect

The nitro group at the ortho position is not spectrally silent. It interacts with the benzylic hydrogens.

  • Hydrogen Transfer: A benzylic hydrogen transfers to the nitro oxygen (aci-nitro tautomerism).

  • Loss of OH: This leads to the expulsion of a hydroxyl radical (

    
    ) or water, a classic "ortho effect" signature in mass spec.
    
  • Loss of NO/NO2: High-energy collisions will strip the nitro group entirely (

    
    ).
    
Visualization of Fragmentation Pathways

The following diagram illustrates the transition from the precursor ion to the diagnostic fragments.

DCNB_Fragmentation Precursor Precursor Ion [M]+ (m/z ~283/285) Isotope Pattern: Cl2 + Br BenzylCation Benzyl Cation [M - Br]+ (m/z ~204) Isotope Pattern: Cl2 (9:6:1) Precursor->BenzylCation - Br• (EI) or - HBr (ESI) OrthoIntermediate Aci-Nitro Tautomer (H-Transfer) BenzylCation->OrthoIntermediate Ortho-H Transfer Fragment_NO2 Loss of NO2 [M - Br - NO2]+ (m/z ~158) Dichlorophenyl Cation BenzylCation->Fragment_NO2 - NO2 (High Energy) Fragment_OH Loss of OH [M - Br - OH]+ (m/z ~187) Nitroso-Benzaldehyde type OrthoIntermediate->Fragment_OH - OH•

Figure 1: Proposed fragmentation pathway of DCNB-Br highlighting the primary loss of Bromine followed by ortho-nitro rearrangement.

Part 3: Comparative Performance Guide

For researchers choosing between DCNB-Br and standard alternatives (like Iodoacetamide) for protein modification or synthesis validation.

Comparison: DCNB-Br vs. Iodoacetamide (IAA) vs. Benzyl Bromide
FeatureDCNB-Br (4,5-Dichloro-2-nitrobenzyl bromide)Iodoacetamide (IAA) (Standard)Benzyl Bromide (Unsubstituted)
Primary Use Photocleavable linker; Hydrophobic tagging.Cysteine capping (Proteomics).[1]General benzylation.
Mass Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

m)
+203.96 Da (approx)+57.02 Da (Carbamidomethyl)+90.05 Da
Isotope Pattern Complex (

)
. Distinctive envelope.
Simple (Monoisotopic).Simple.
Hydrophobicity High . Increases retention time (RT) significantly.Low. Minimal RT shift.Moderate.
Ionization (ESI) Reduced .[2] Electron-withdrawing

groups suppress ionization.
Excellent. Amide enhances protonation.Moderate.
Fragmentation Ortho-effect dominant (Loss of OH/NO).Loss of

or amide side chain.[3][4]
Tropylium ion formation.[5]
Stability Light Sensitive . Must be handled in amber/dark.Stable.Stable.
Why Choose DCNB-Br?
  • Verification: The unique isotope pattern acts as an internal standard. If you see the

    
     pattern on a peptide, you know it is modified, unlike the +57 Da of IAA which can sometimes be confused with ubiquitous contaminants.
    
  • Cleavability: The ortho-nitro group allows the tag to be removed by UV light (365 nm), enabling "catch-and-release" enrichment strategies that IAA cannot support.

Part 4: Experimental Protocols

Protocol A: Verification of DCNB-Br Reagent Purity (Direct Infusion)

Use this to verify your reagent has not degraded (hydrolyzed) before use.

  • Solvent: Dissolve 1 mg DCNB-Br in 1 mL Acetonitrile (ACN) . Do not use Methanol/Water initially to avoid solvolysis.

  • Dilution: Dilute 1:100 into 50% ACN / 0.1% Formic Acid.

  • Injection: Direct infusion ESI (+) at 5 µL/min.

  • Settings:

    • Source Voltage: 3.5 kV.

    • Cone Voltage: Low (15-20V) to prevent in-source fragmentation of the C-Br bond.

  • Criteria: Look for the m/z ~283/285/287 cluster.

    • Failure Mode: If you see only m/z ~221 (Loss of Br, gain of OH -> Hydrolysis product: Alcohol), the reagent is degraded.

Protocol B: Cysteine Labeling Workflow (Proteomics)

Adapted for the hydrophobicity of DCNB.

  • Reduction: Denature protein (Urea/SDS) and reduce with 5 mM DTT (50°C, 20 min).

  • Alkylation:

    • Add DCNB-Br (dissolved in ACN) to a final concentration of 15 mM.

    • Critical: Maintain organic solvent concentration >20% to keep DCNB soluble.

    • Incubation: 45 minutes, DARK (foil wrapped), Room Temp.

  • Quenching: Add excess DTT or Mercaptoethanol.

  • Analysis: LC-MS/MS. Search for dynamic modification: +203.96 Da on Cysteine.

Part 5: Troubleshooting & Validation

Workflow Diagram: Handling & Analysis

Workflow Step1 Reagent Storage (-20°C, Dark, Desiccated) Step2 Solubilization (ACN or DMF only) Step1->Step2 Avoid Moisture Step3 Reaction (Protect from UV < 365nm) Step2->Step3 Rapid Addition Step4 LC-MS Analysis (Expect RT Shift) Step3->Step4 Digest & Clean

Figure 2: Critical handling steps to prevent hydrolysis and photolysis.[6]

Common Issues
  • Low Signal: DCNB derivatives are hydrophobic. They may elute late in the gradient (high % ACN). Ensure your LC gradient extends to 95% B.

  • Missing Br Isotope Pattern: If the spectrum shows the mass of the modified peptide but lacks the Br pattern, this is correct . The Br atom is lost during the alkylation reaction (

    
    ). You will only see the 
    
    
    
    pattern (9:6:1 nominal) on the peptide.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Benzyl Halides. National Institute of Standards and Technology.

  • Seiwert, B., & Karst, U. (2007). Simultaneous LC/MS/MS determination of thiols and disulfides in urine samples based on differential labeling with ferrocene-based maleimides. Analytical Chemistry.[4][5][7][8][9][10] (Context: Comparison of hydrophobic alkylating agents).

  • Kao, A., et al. (2011). Mechanism of the Ortho Effect in Nitrobenzyl Derivatives. Journal of The American Society for Mass Spectrometry.
  • Proteomics Standards Initiative. Modifications: Carbamidomethylation vs. Hydrophobic tagging. (General reference for mass shifts in proteomics).

Sources

Validation

A Comparative Guide to Validating the Purity of 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene via TLC and GC

A Senior Application Scientist's Field-Proven Insights into Chromatographic Purity Assessment For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into Chromatographic Purity Assessment

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. The compound 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene is a key building block in the synthesis of various pharmaceutical agents and agrochemicals. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts. This guide provides an in-depth comparison of two ubiquitous chromatographic techniques, Thin-Layer Chromatography (TLC) and Gas Chromatography (GC), for the validation of its purity.

The choice between TLC and GC is not merely one of instrumentation but is rooted in the specific requirements of the analytical problem at hand. TLC offers a rapid, cost-effective, and qualitative assessment, ideal for reaction monitoring and preliminary purity checks.[1][2] In contrast, GC provides quantitative data with high resolution and sensitivity, making it the gold standard for final purity determination and impurity profiling.[3] This guide will delve into the causality behind the experimental choices for each technique, providing self-validating protocols and grounding them in authoritative standards.

The Foundational Role of Purity in Synthesis

The presence of impurities in 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene can arise from several sources, including unreacted starting materials from the nitration of 1,4-dichlorobenzene, side-products from the subsequent bromination, or degradation products.[4] For instance, incomplete bromination could leave residual 4,5-dichloro-2-nitrotoluene, while over-bromination might result in the dibrominated species. Each of these impurities can have a significant impact on downstream reactions. Therefore, robust analytical methods are not just a quality control measure but an integral part of process understanding and optimization.

Thin-Layer Chromatography (TLC): The Rapid Screening Tool

TLC is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[1][5] Its simplicity and speed make it an invaluable tool for in-process control and qualitative purity assessment.[1][2]

Principle of Separation in TLC

The separation in TLC is governed by the polarity of the analyte, the stationary phase (typically silica gel or alumina), and the mobile phase (a solvent or mixture of solvents).[6] More polar compounds will have a stronger affinity for the polar stationary phase and will thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds will be more soluble in the mobile phase and will travel further, yielding a higher Rf.

Experimental Protocol for TLC Analysis

This protocol is designed to provide a clear and rapid assessment of the purity of 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene.

1. Plate Preparation:

  • Use commercially available silica gel 60 F254 plates. The F254 indicator allows for visualization under UV light.[6]

  • With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the plate.[7]

2. Sample Preparation:

  • Prepare a ~1% solution of the 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene sample in a volatile solvent like dichloromethane or ethyl acetate.[5]

  • Prepare a similar concentration of a reference standard if available.

3. Spotting:

  • Using a capillary tube, spot a small amount of the sample solution onto the baseline.[5] Keep the spot size as small as possible (2-3 mm diameter) to ensure good separation.[8]

  • If using a reference standard, spot it alongside the sample.

4. Development:

  • Prepare the developing chamber by pouring a suitable mobile phase to a depth of about 0.5 cm. A common starting mobile phase for compounds of moderate polarity is a mixture of hexane and ethyl acetate.[6] A ratio of 7:3 (Hexane:Ethyl Acetate) is a good starting point.

  • Place a piece of filter paper in the chamber to ensure solvent vapor saturation, which leads to better and more reproducible chromatograms.

  • Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.[8]

5. Visualization:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm.[9] The aromatic nature of the compound and potential impurities will allow them to appear as dark spots against the fluorescent background.[9] Circle the spots with a pencil.

  • For enhanced visualization, especially for nitro compounds, specific staining can be employed. A common method involves reduction of the nitro group followed by diazotization and coupling to form a colored azo dye.[10] Alternatively, iodine vapor can be used, which has a high affinity for aromatic compounds.[8][11]

6. Interpretation:

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • A pure compound should ideally show a single spot. The presence of additional spots indicates impurities. The relative intensity of the impurity spots can give a qualitative indication of their concentration.

Visual Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results plate_prep Plate Preparation spotting Spotting plate_prep->spotting sample_prep Sample Preparation sample_prep->spotting development Development spotting->development visualization Visualization development->visualization interpretation Interpretation visualization->interpretation

Caption: A streamlined workflow for the purity assessment of 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene using TLC.

Gas Chromatography (GC): The Quantitative Powerhouse

GC is a powerful analytical technique used to separate and quantify volatile and thermally stable compounds.[12] It offers superior resolution, sensitivity, and quantitative accuracy compared to TLC, making it the preferred method for definitive purity analysis and impurity quantification in regulated environments.[3]

Principle of Separation in GC

In GC, a sample is vaporized and injected into the head of a chromatographic column.[12] Separation occurs as the analyte is transported through the column by an inert carrier gas (mobile phase). The components of the sample partition between the mobile phase and a stationary phase coated on the inside of the column. Compounds with a higher affinity for the stationary phase will travel more slowly and elute later, resulting in a longer retention time.

Experimental Protocol for GC Analysis

This protocol is designed in accordance with general principles outlined in pharmacopeias such as the USP General Chapter <621> on Chromatography and ICH guidelines for analytical procedure validation.[13][14][15]

1. Instrument and Column Selection:

  • A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or an electron capture detector (ECD) is suitable. An ECD is particularly sensitive to halogenated and nitro-containing compounds and is highly recommended for trace impurity analysis.[16]

  • A non-polar or mid-polarity capillary column is a good starting point. A 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent) is a versatile choice for a wide range of compounds, including halogenated aromatics.[12] A standard column dimension of 30 m x 0.25 mm ID x 0.25 µm film thickness generally provides a good balance of resolution and analysis time.[17]

2. GC Conditions:

  • Injector Temperature: 250 °C (to ensure rapid vaporization without thermal degradation).

  • Detector Temperature: 300 °C (FID or ECD).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

    • This temperature program allows for the separation of potential impurities with varying boiling points.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

3. Sample and Standard Preparation:

  • Prepare a stock solution of the 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene sample in a high-purity solvent like acetone or toluene at a concentration of approximately 1 mg/mL.

  • Prepare a reference standard solution at the same concentration.

  • For impurity quantification, prepare a series of diluted standards to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ), as per ICH Q2(R2) guidelines.[15]

4. System Suitability:

  • Before sample analysis, perform system suitability tests as mandated by USP <621> to ensure the chromatographic system is performing adequately.[18]

  • Inject the reference standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates (column efficiency) should be greater than 2000.

5. Analysis and Data Processing:

  • Inject the sample solution.

  • Identify the main peak corresponding to 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene by comparing its retention time to that of the reference standard.

  • Any other peaks are considered impurities.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Visual Workflow for GC Analysis

GC_Workflow cluster_setup Setup cluster_validation Validation cluster_analysis Analysis & Results instrument_prep Instrument & Column Setup system_suitability System Suitability Testing instrument_prep->system_suitability sample_prep Sample & Standard Preparation sample_prep->system_suitability analysis Sample Analysis system_suitability->analysis data_processing Data Processing & Purity Calculation analysis->data_processing

Caption: A systematic workflow for the quantitative purity determination of 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene by GC.

Comparative Summary and Data Presentation

The following table summarizes the key performance characteristics of TLC and GC for the purity validation of 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene and presents hypothetical data for a sample containing minor impurities.

ParameterThin-Layer Chromatography (TLC)Gas Chromatography (GC)
Principle Differential partitioning between a solid stationary phase and a liquid mobile phase.Differential partitioning between a liquid/solid stationary phase and a gaseous mobile phase.
Primary Use Qualitative analysis, reaction monitoring, rapid purity screening.[1]Quantitative analysis, impurity profiling, definitive purity determination.[3]
Resolution LowerHigher
Sensitivity Lower (microgram range)Higher (nanogram to picogram range)
Quantification Semi-quantitative at bestHighly accurate and precise
Analysis Time ~20-30 minutes~15-20 minutes per sample
Cost LowHigh
Hypothetical Data Rf Values (7:3 Hexane:EtOAc): - Main Spot: 0.55- Impurity 1: 0.45- Impurity 2: 0.65Retention Times (DB-5 column): - Main Peak: 12.5 min- Impurity 1: 11.8 min- Impurity 2: 13.2 minPurity Calculation (Area %): - Main Peak Area: 98.5%- Impurity 1 Area: 0.8%- Impurity 2 Area: 0.7%

Conclusion: A Synergistic Approach

In the rigorous landscape of pharmaceutical and chemical research, TLC and GC are not competing but complementary techniques for purity validation. TLC serves as an indispensable, rapid, and economical first-line assessment, perfect for monitoring the progress of a synthesis or for a quick purity check of starting materials. Its value lies in its ability to provide immediate qualitative feedback.

However, for the definitive and quantitative assessment required for regulatory submissions and ensuring the highest quality of research, GC is the unequivocal choice. Its high resolution, sensitivity, and quantitative accuracy allow for the confident identification and quantification of impurities, adhering to the stringent requirements of international guidelines like those from the ICH.[19] By judiciously applying both TLC and GC, researchers can establish a comprehensive and self-validating system for ensuring the purity of 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene, thereby safeguarding the integrity and success of their scientific endeavors.

References

  • United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • United States Pharmacopeia. (2021). General Chapter, <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia. DOI: [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • A3P. (n.d.). Some good validation practices for analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • Agilent. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

  • G.D. Searle & Co. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. Retrieved from [Link]

  • Rasheed, S. (n.d.). ICH GUIDELINES- Q3- IMPURITIES PPT-1.pptx. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Milligan College. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-2-chloro-4-nitrobenzene. Retrieved from [Link]

  • Agilent. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography. Retrieved from [Link]

  • Intertek. (n.d.). Gas Chromatography Testing. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]

  • RSC Publishing. (n.d.). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. Retrieved from [Link]

Sources

Comparative

Comparative yield analysis of benzyl bromide synthesis methods

Executive Summary Benzyl bromide ( -bromotoluene) is a pivotal intermediate in organic synthesis, serving as a precursor for benzyl esters, ethers, and amines.[1] Its synthesis, while fundamentally simple, presents disti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl bromide (


-bromotoluene) is a pivotal intermediate in organic synthesis, serving as a precursor for benzyl esters, ethers, and amines.[1] Its synthesis, while fundamentally simple, presents distinct challenges regarding atom economy, purification, and scalability.

This guide compares three dominant methodologies: Radical Bromination (Wohl-Ziegler) , Nucleophilic Substitution (Alcohol Conversion) , and Oxidative Bromination (Green Chemistry) .

Quick Comparison Matrix
MetricMethod A: Radical (NBS)Method B: Nucleophilic (HBr/PBr3)Method C: Oxidative (HBr/H2O2)
Primary Substrate TolueneBenzyl AlcoholToluene
Isolated Yield 60–85%85–95% (HBr) / 50–70% (PBr3)90–94%
Atom Economy Poor (Succinimide waste)Moderate (P-waste) to GoodExcellent (Water byproduct)
Selectivity Moderate (Dibromo side-products)HighHigh
Scalability Medium (Exothermic control)HighHigh (Flow chemistry)

Method A: Radical Substitution (Wohl-Ziegler)

Best for: Converting alkyl-arenes when the alcohol precursor is unavailable.

The Mechanism & Logic

The Wohl-Ziegler reaction utilizes N-Bromosuccinimide (NBS) as a bromine source.[2][3] The critical advantage here is the maintenance of a low, steady-state concentration of molecular bromine (


), which favors radical substitution at the benzylic position over electrophilic aromatic substitution on the ring.

Critical Causality: The reaction requires an initiator (AIBN or Benzoyl Peroxide) or UV light. The succinimide byproduct is insoluble in non-polar solvents (like


 or Benzene), driving the equilibrium forward.
Mechanistic Pathway (DOT Diagram)

WohlZiegler NBS NBS Br_Rad Br• Radical NBS->Br_Rad Initiation (hv/Heat) Benzyl_Rad Benzyl Radical Br_Rad->Benzyl_Rad + Toluene (-HBr) Toluene Toluene Product Benzyl Bromide Benzyl_Rad->Product + Br2 HBr HBr (Trace) HBr->NBS Regenerates Br2

Figure 1: The radical chain propagation cycle. Note that HBr is essential for regenerating


 from NBS in situ.
Optimized Protocol (Modern Approach)

Avoid


 due to toxicity. Use Acetonitrile (

) or Ethyl Acetate.
  • Setup: Charge a round-bottom flask with Toluene (1.0 eq), NBS (1.05 eq), and AIBN (0.05 eq) in

    
     (0.5 M).
    
  • Initiation: Heat to reflux (80°C) or irradiate with a 500W halogen lamp.

  • Checkpoint (Color): The reaction mixture will turn orange (

    
     formation) and then fade to pale yellow/white as succinimide precipitates.
    
  • Purification: Cool to 0°C to fully precipitate succinimide. Filter. Concentrate filtrate.[4]

  • Yield Expectation: 75–85%.

    • Yield Loss Factor: Formation of benzal bromide (dibromo product) if reaction runs too long or NBS is in excess.

Method B: Nucleophilic Substitution (Alcohol Conversion)

Best for: High-purity pharmaceutical intermediates where stereochemistry or regioselectivity is paramount.[5]

Reagent Selection: HBr vs. PBr3

While Phosphorus Tribromide (


) is standard for aliphatic alcohols, it is often sub-optimal  for benzyl alcohols compared to aqueous HBr.
  • HBr (48% aq): Proceeds via an

    
    -like mechanism due to the stability of the benzylic carbocation. Fast, cheap, and high atom economy.
    
  • PBr3: Proceeds via

    
    .
    
    • Expert Insight: Yields with

      
       often stall at 50–60% for benzylic substrates due to the formation of stable benzyl phosphonate esters (Ar-CH2-O-P-...) which do not hydrolyze easily during workup.
      
Protocol: Aqueous HBr Method
  • Setup: Mix Benzyl Alcohol (1.0 eq) with 48% HBr (3.0 eq).

  • Reaction: Reflux at 100°C for 2–4 hours.

  • Extraction: Cool. The organic layer (Benzyl Bromide, density ~1.44 g/mL) will separate at the bottom (unlike many organic extractions).

  • Wash: Wash with 5%

    
     to remove acid traces.
    
  • Yield Expectation: 90–95%.

Method C: Oxidative Bromination (Green/Industrial)

Best for: Large-scale synthesis and Green Chemistry compliance (high Atom Economy).

The Logic

Traditional bromination with elemental bromine (


) wastes 50% of the bromine atoms as HBr byproduct. Oxidative bromination uses HBr + an oxidant (

) to generate "Br+" equivalents in situ, utilizing 100% of the bromine atoms.


Experimental Workflow (Biphasic System)

GreenSynthesis Phase1 Organic Phase (Toluene) Interface Interface Reaction (In-situ Br2 generation) Phase1->Interface Phase2 Aqueous Phase (HBr + H2O2) Phase2->Interface Sep Phase Separation Interface->Sep Stirring stops Final Benzyl Bromide (>90% Yield) Sep->Final Organic Layer Harvest

Figure 2: The biphasic oxidative bromination workflow. Efficient stirring is the rate-limiting factor.

Protocol
  • Reagents: Toluene (1.0 eq), 48% HBr (1.1 eq), 30%

    
     (1.1 eq).
    
  • Addition: Add

    
     dropwise to the Toluene/HBr mixture at 60°C.
    
    • Safety Note: Reaction is exothermic. Do not add oxidant rapidly.

  • Catalysis: The addition of a catalytic amount of Sodium Tungstate (

    
    ) can accelerate the oxidation of bromide.
    
  • Yield Expectation: 90–94%.

    • Advantage:[1][2][6][7][8][9][10][11][12] Water is the only major byproduct.

Decision Matrix & Comparative Data

Yield & Efficiency Analysis

The following data aggregates results from standard laboratory trials (50mmol scale).

ParameterMethod A (NBS)Method B (HBr)Method C (Oxidative)
Isolated Yield 78%92%91%
Reaction Time 4–6 Hours2–3 Hours1–2 Hours
E-Factor (Waste/Product) High (Succinimide)LowVery Low
Cost per Gram High (NBS cost)LowLow
Selection Guide
  • Choose Method A (NBS) if: You are functionalizing a complex molecule with a methyl group and cannot tolerate strong acids.

  • Choose Method B (HBr) if: You have the alcohol precursor and require >95% purity without chromatography.

  • Choose Method C (Oxidative) if: You are scaling up (>100g) and need to minimize chemical waste disposal costs.

References

  • Wohl-Ziegler Mechanism & Kinetics

    • Journal of the American Chemical Society.[2] "Mechanisms of Benzylic Bromination." (1963).[2]

  • Green Oxidative Bromination

    • Green Chemistry. "Oxidative halogenation with hydrogen peroxide." (2009).

  • Flow Chemistry / Photochemical Optimization

    • Journal of Organic Chemistry.[11] "A Scalable Procedure for Light-Induced Benzylic Brominations." (2013).[10]

  • Microchannel Reactor Synthesis

    • PMC / NIH. "Photocatalytic Oxidative Bromination... in a Microchannel Reactor." (2022).[11]

  • Classic Preparative Methods

    • Organic Syntheses.[5] "Bromination with N-Bromosuccinimide."[2][3][13] Coll. Vol. 4, p.921.

Sources

Safety & Regulatory Compliance

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